6,7-Dichloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRPUIOXSRKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Dichloro-Indazole Scaffold
An In-depth Technical Guide to 6,7-Dichloro-1H-indazole: Properties, Synthesis, and Reactivity for the Research Scientist
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form compared to the 2H-indazole isomer.[3][4]
Within this important class of molecules, this compound (CAS No: 72521-01-8) emerges as a particularly valuable synthetic intermediate. The presence of two chlorine atoms on the benzene ring significantly modulates the electronic properties of the scaffold and provides specific steric constraints. These halogen atoms can serve as synthetic handles for further functionalization via cross-coupling reactions or influence intermolecular interactions, such as halogen bonding, within a biological target's active site.[5] This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and key reactivity patterns of this compound, providing a technical foundation for its effective use in drug discovery and materials science.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a building block is critical for experimental design, from reaction setup to purification and characterization.
Physicochemical Data
The properties of this compound are summarized in the table below. Its low aqueous solubility is a key consideration for biological assays and formulation studies.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [6] |
| CAS Number | 72521-01-8 | [7] |
| Appearance | Tan Solid | |
| Melting Point | 180.9 - 182.5 °C | |
| Aqueous Solubility | 0.077 g/L (calculated at 25°C) | [1] |
| XlogP (predicted) | 2.8 | [6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons (on C3, C4, and C5) and the N-H proton. The N-H proton signal is typically broad and can be found far downfield (>10 ppm), with its chemical shift being highly dependent on the solvent and concentration.[8]
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the molecular formula.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted values for common adducts are available.[6]
Part 2: Synthesis of the this compound Core
The construction of the indazole ring system can be achieved through various methods, often involving the cyclization of a suitably substituted aniline or phenylhydrazine derivative.[9] A common and effective strategy for preparing substituted indazoles is the reaction of a hydrazine with an ortho-fluoro carbonyl compound.[10]
Conceptual Synthesis Workflow
The logical pathway to this compound involves the cyclization of a precursor derived from a dichlorinated acetophenone. This approach leverages commercially available starting materials and a reliable ring-forming reaction.
Caption: Conceptual synthesis of this compound.
Experimental Protocol: Synthesis via Dichloroacetophenone
This protocol is adapted from established methods for synthesizing fluorinated indazoles and represents a robust approach.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',3'-dichloroacetophenone (1.0 equiv) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in its reactivity, which allows for the introduction of diverse functional groups. The most critical reaction for derivatization is the alkylation of the pyrazole nitrogen.
The Challenge of N-Alkylation Regioselectivity
Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, which can be challenging to separate and reduces the overall yield of the desired isomer.[11][12] The regiochemical outcome is a delicate balance of steric effects, electronic properties, and reaction conditions (base, solvent, counter-ion).[13][14]
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer is thermodynamically more stable.[3] Reactions that allow for equilibration can favor the N1 product.[15]
-
Steric Hindrance: The chlorine atom at the C7 position provides significant steric bulk around the N1 position. This can, under certain conditions, favor alkylation at the more accessible N2 position.
-
Base and Solvent Effects: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) are known to strongly favor N1-alkylation for many indazole systems.[12][14] This is often attributed to the formation of a sodium-chelated intermediate that blocks the N2 position.[14] In contrast, bases like potassium carbonate in polar aprotic solvents like DMF can lead to mixtures.[14]
Caption: Competing pathways in the N-alkylation of indazoles.
Protocol for Regioselective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated product, a common goal in medicinal chemistry.[12][14]
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
C3-Position Functionalization
The C3 position of the indazole ring is also a key site for derivatization. Halogenation (e.g., iodination or bromination) at this position introduces a versatile handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[16]
Part 4: Applications and Significance in Drug Discovery
This compound is primarily valued as a building block for more complex, biologically active molecules.[1] The dichloro-substitution pattern is crucial in several classes of inhibitors.
-
Kinase Inhibitors: Dichlorinated aromatic scaffolds are frequently found in kinase inhibitors, where the chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency and selectivity.[5] The indazole core serves as a rigid scaffold to correctly orient pharmacophoric features.
-
Anticancer Agents: In one documented application, ligands derived from this compound have been used to create novel ruthenium(II/III) complexes. These complexes demonstrated significant in vitro anticancer activity against resistant lung cancer cell lines, highlighting the potential of this scaffold in overcoming drug resistance.[1]
-
Potassium Channel Modulators: The closely related oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of KCa potassium channels.[5] This suggests that the 6,7-dichloro-indazole scaffold could be explored for developing novel modulators of these channels, which are therapeutic targets for conditions like hypertension and autoimmune diseases.[5]
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 72521-01-8 [amp.chemicalbook.com]
- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. benchchem.com [benchchem.com]
- 15. pure.mpg.de [pure.mpg.de]
- 16. soc.chim.it [soc.chim.it]
- 17. enamine.enamine.net [enamine.enamine.net]
6,7-Dichloro-1H-indazole CAS number
An In-Depth Technical Guide to 6,7-Dichloro-1H-indazole
CAS Number: 72521-01-8
Abstract
This technical guide provides a comprehensive overview of this compound, a halogen-substituted heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, discuss plausible synthetic strategies and inherent reactivity, and delve into its primary application as a pivotal building block in the discovery of novel therapeutic agents, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this scaffold for targeted therapies.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational building blocks in the development of bioactive molecules and commercial drugs.[1] Among these, the indazole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, stands out as a "privileged scaffold."[1][2] Indazole and its derivatives are rare in nature but are featured in a multitude of synthetic compounds demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1]
The indazole core typically exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is, therefore, the predominant form.[1] This stability, combined with its versatile chemical handles, has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, underscoring the therapeutic relevance of this heterocyclic system.[1][3]
Physicochemical Profile of this compound
This compound is a key synthetic intermediate whose value lies in the strategic placement of its chlorine atoms, which can modulate physicochemical properties and provide vectors for further chemical modification.[4][5]
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72521-01-8 | [4][6][7] |
| Molecular Formula | C₇H₄Cl₂N₂ | [4][7][8] |
| Molecular Weight | 187.02 g/mol | [7] |
| IUPAC Name | This compound | [8] |
| SMILES | C1=CC(=C(C2=C1C=NN2)Cl)Cl | [7][8] |
| InChI Key | DKFRPUIOXSRKFF-UHFFFAOYSA-N | [8] |
| Aqueous Solubility | 0.077 g/L (at 25°C, calculated) | [4] |
| XlogP (predicted) | 2.8 | [8] |
Structural Significance
The dichloro substitution pattern on the benzene ring significantly influences the molecule's electronic properties and potential for intermolecular interactions. The chlorine atoms are electron-withdrawing, affecting the acidity of the N-H proton and the reactivity of the aromatic system. Furthermore, these halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity when designing ligands for biological targets like protein kinases.[5]
Synthesis and Chemical Reactivity
While numerous methods exist for the synthesis of the indazole core, a common and effective strategy involves the cyclization of appropriately substituted ortho-aminoaryl precursors.[1][9]
Plausible Synthetic Workflow
A viable route to this compound can be conceptualized starting from a substituted o-aminobenzonitrile. The key transformation involves an intramolecular N-N bond formation to construct the pyrazole ring. This can often be achieved using copper-catalysis with oxygen as the oxidant, proceeding through a ketimine intermediate.[1]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 72521-01-8 [amp.chemicalbook.com]
- 7. This compound | 72521-01-8 | XCA52101 [biosynth.com]
- 8. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 9. Indazole synthesis [organic-chemistry.org]
6,7-Dichloro-1H-indazole molecular weight
An In-Depth Technical Guide to 6,7-Dichloro-1H-indazole: A Privileged Scaffold in Modern Drug Discovery
Abstract
This compound is a halogen-substituted heterocyclic compound that has emerged as a crucial building block in medicinal chemistry. Its rigid bicyclic structure, combined with the specific electronic properties imparted by the dichloro substitution, makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. By synthesizing data from established literature and providing field-proven insights, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in their work.
Physicochemical Properties and Molecular Characteristics
This compound is a solid organic compound whose core structure consists of a pyrazole ring fused to a dichlorinated benzene ring. The "1H" designation indicates that the tautomeric form with the hydrogen atom on the N1 position of the pyrazole ring is the predominant and more thermodynamically stable isomer.[1] The two chlorine atoms on the benzene ring significantly influence the molecule's electronic distribution, lipophilicity, and potential for forming halogen bonds with biological targets.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 187.02 g/mol | [3] |
| Monoisotopic Mass | 185.97516 Da | [4] |
| Appearance | Solid (Typical) | N/A |
| Aqueous Solubility | 0.077 g/L at 25°C | [2] |
| InChI Key | DKFRPUIOXSRKFF-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C2=C1C=NN2)Cl)Cl | [3][4] |
The Indazole Scaffold: A Pillar in Medicinal Chemistry
The indazole nucleus is recognized as a "privileged scaffold" in drug discovery.[5] This status is attributed to its ability to mimic the purine base of ATP and form key hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[5] This bioisosteric relationship has been successfully exploited to develop potent and selective kinase inhibitors. Several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic relevance.[1][6]
Caption: The 1H-Indazole core as a privileged scaffold in marketed drugs.
Synthesis of 1H-Indazoles
The synthesis of the indazole ring system can be achieved through various classical and modern organic chemistry reactions.[7] A common and effective strategy involves the cyclization of ortho-substituted aryl carbonyl compounds with hydrazine or its derivatives.[8][9] This approach allows for the construction of the core bicyclic system with control over substitution patterns.
Experimental Protocol: A General Synthesis of 1H-Indazoles
This protocol is a generalized method based on classical indazole synthesis, which can be adapted for this compound starting from a suitable 2,3-dichloroacetophenone precursor.
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting substituted o-haloacetophenone (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature. The excess hydrazine serves as both a reactant and a base.
-
Reflux: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours. Causality: The elevated temperature is necessary to drive the initial condensation to form the hydrazone intermediate and the subsequent intramolecular nucleophilic aromatic substitution (SNAr) or cyclization, which has a significant activation energy barrier.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine to remove excess hydrazine and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by silica gel column chromatography to yield the pure 1H-indazole derivative.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Strategic Functionalization
The true value of this compound as a building block lies in its potential for selective functionalization. The indazole ring system has several reactive sites, but the C-3 position is particularly important for diversification in drug discovery.[2]
-
C-3 Position Functionalization: The C-3 position can be halogenated and subsequently used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
N-1 Position Functionalization: The N-1 position of the pyrazole ring can be readily alkylated or arylated. This modification is crucial for modulating the compound's physicochemical properties, such as solubility and metabolic stability, and for exploring additional binding interactions with the target protein.
Caption: Key sites of reactivity on the this compound scaffold.
Application in Kinase Inhibitor Development
The primary application of this compound is as a precursor for the synthesis of kinase inhibitors.[2] The workflow involves strategically modifying the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.
Protocol: Suzuki Coupling at the C-3 Position
This protocol describes a representative procedure for functionalizing a 3-bromo-6,7-dichloro-1H-indazole intermediate.
-
Reagent Preparation: In a reaction vessel, combine 3-bromo-6,7-dichloro-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Causality: Degassing the solvent by bubbling with nitrogen or argon is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100°C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute it with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Final purification is achieved via column chromatography or recrystallization to yield the C-3 functionalized product. Trustworthiness: This self-validating protocol relies on well-established, high-yielding Suzuki-Miyaura conditions, which are foundational in modern medicinal chemistry for constructing C-C bonds.
Caption: Drug discovery workflow starting from the indazole scaffold.
Analytical Characterization
The structural integrity of this compound and its derivatives is confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals, with their chemical shifts and coupling patterns influenced by the chlorine substituents. The N-H proton often appears as a broad singlet. ¹³C NMR will confirm the number of unique carbon environments.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹) and C=C/C=N aromatic ring stretches (around 1500-1600 cm⁻¹).
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with appropriate care in a controlled laboratory setting.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Handling Recommendations: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust entry point into the synthesis of high-value pharmaceutical compounds. Its utility, particularly in the rational design of kinase inhibitors, is well-documented and continues to be an area of active research.[2][6] Future work will likely focus on developing novel, more efficient synthetic routes and exploring the functionalization of other positions on the indazole ring to access new chemical space and develop next-generation therapeutics with improved efficacy and selectivity profiles.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 3. This compound | 72521-01-8 | XCA52101 [biosynth.com]
- 4. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Structure Elucidation of 6,7-Dichloro-1H-indazole: A Multi-Technique, Self-Validating Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Imperative: Why Unambiguous Elucidation Matters
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the bicyclic ring system. An incorrect assignment of, for instance, a 5,6-dichloro isomer versus the 6,7-dichloro target could lead to the misinterpretation of biological data and wasted investment in synthetic efforts. Therefore, the initial investment in rigorous, multi-technique structure confirmation is not a procedural formality but a critical step in risk mitigation for any research endeavor.
Our elucidation strategy is built on a logical progression, where each analytical technique provides a unique piece of the puzzle, and the collective data provides a cohesive, undeniable structural proof.
Mass Spectrometry: Establishing the Molecular Formula
The first step post-synthesis and purification is to confirm that the compound has the correct molecular mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.
Expertise & Causality: We choose HRMS over standard MS because its high mass accuracy allows for the determination of the elemental formula (C₈H₆Cl₂N₂O), distinguishing it from other potential formulas with the same nominal mass. Furthermore, the presence of two chlorine atoms provides a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 9:6:1. Observing this pattern is a rapid and powerful validation of the presence of two chlorine atoms.
Table 1: Expected HRMS Data for C₇H₄Cl₂N₂
| Ion | Calculated m/z | Observed m/z (Example) | Description |
| [M+H]⁺ (³⁵Cl₂) | 186.9828 | 186.9825 | Most abundant peak (M) |
| [M+H]⁺ (³⁵Cl³⁷Cl) | 188.9798 | 188.9795 | M+2 peak, ~65% intensity of M |
| [M+H]⁺ (³⁷Cl₂) | 190.9769 | 190.9766 | M+4 peak, ~10% intensity of M |
Note: The molecular formula of this compound is C₇H₄Cl₂N₂. The protonated molecule [M+H]⁺ is C₇H₅Cl₂N₂⁺.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Profile mode for accurate mass measurement.
-
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the [M+H]⁺ ion.
-
Verify that the measured m/z of the monoisotopic peak matches the calculated value for C₇H₅Cl₂N₂⁺ within a 5 ppm mass tolerance.
-
Confirm that the isotopic distribution and intensity ratios match the theoretical pattern for a dichlorinated compound.
-
NMR Spectroscopy: The Cornerstone of Connectivity
While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular skeleton. For this compound, ¹H and ¹³C NMR are essential for determining the substitution pattern on the benzene ring.[2][3] The parent 1H-indazole is a stable tautomer.[1][4]
Expertise & Causality: The key to distinguishing the 6,7-dichloro isomer from other dichlorinated isomers (e.g., 4,5-dichloro, 5,6-dichloro) lies in the analysis of the aromatic proton signals in the ¹H NMR spectrum. The 6,7-dichloro substitution pattern will leave two adjacent protons on the benzene ring (at C4 and C5) and one isolated proton on the pyrazole ring (at C3). The two adjacent aromatic protons will appear as an AX system (two doublets) with a characteristic ortho coupling constant. The C3 proton will be a singlet. This distinct pattern is often sufficient to propose the correct isomer. ¹³C NMR will confirm the number of unique carbon environments. For definitive proof, 2D NMR experiments are employed.
Table 2: Representative NMR Data for this compound (in DMSO-d₆)
| Position | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |
| 1-NH | ~13.5 | br s | - | - |
| 3-H | ~8.2 | s | - | ~135.0 |
| 4-H | ~7.8 | d | 8.5 | ~122.5 |
| 5-H | ~7.2 | d | 8.5 | ~120.0 |
| 6-C | - | - | - | ~115.0 |
| 7-C | - | - | - | ~128.0 |
| 3a-C | - | - | - | ~121.0 |
| 7a-C | - | - | - | ~140.0 |
(Note: These are predicted values based on known substituent effects and data from related indazoles. Actual values may vary.)[2][3][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Sweep Width: -2 to 16 ppm.
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).[6]
Definitive Assignment with 2D NMR
To leave no room for doubt, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is performed. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key to unambiguously linking the protons to the correct positions on the carbon framework.
Causality: For the 6,7-dichloro isomer, the most informative correlations would be:
-
The proton at C3 showing a correlation to the quaternary carbons C3a and C7a .
-
The proton at C4 showing correlations to the quaternary carbon C6 and the bridgehead carbon C7a .
-
The proton at C5 showing a correlation to the bridgehead carbon C3a .
These specific long-range couplings create a unique fingerprint that can only be satisfied by the 6,7-dichloro substitution pattern.
X-ray Crystallography: The Gold Standard
While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray diffraction provides an absolute, unambiguous proof of the molecular structure in the solid state.[7][8] It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and the relative positions of all atoms.
Expertise & Causality: This technique is employed as the final arbiter, especially for high-stakes applications like regulatory filings or patent applications. A successful crystal structure silences any lingering doubt about isomeric identity. The primary challenge is not in the data analysis, which is highly automated, but in obtaining diffraction-quality single crystals.
Experimental Protocol: Single Crystal Growth
Growing suitable crystals is often more art than science, but systematic approaches increase the likelihood of success.[9]
-
Purity is Paramount: Start with the highest purity material available (>99%).
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane).
-
Method 1: Slow Evaporation:
-
Create a near-saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes.
-
Leave the vial undisturbed in a vibration-free location for several days to weeks.
-
-
Method 2: Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane). Place this small vial inside a larger jar.
-
Add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane) to the bottom of the larger jar, ensuring the liquid levels are below the top of the inner vial.
-
Seal the jar. The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Harvesting: Once crystals appear, carefully remove a suitable one with a loop for analysis.
Conclusion: A Synthesis of Orthogonal Data
-
HRMS confirms the elemental formula and the presence of two chlorine atoms.
-
¹H and ¹³C NMR define the carbon-hydrogen framework and provide strong evidence for the 6,7-substitution pattern through coupling constants and chemical shifts.
-
2D NMR (HMBC) provides the definitive covalent connectivity map, linking all parts of the molecule and ruling out other isomers.
-
X-ray Crystallography delivers the ultimate proof, an atomic-resolution 3D structure.
By following this logical and rigorous workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent research and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Spectroscopic Characterization of 6,7-Dichloro-1H-indazole: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 6,7-dichloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies based on established spectroscopic principles and comparative data from analogous structures. We present predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with detailed interpretations and justifications. Furthermore, this guide includes standardized protocols for the experimental acquisition of such data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted indazoles.
Introduction to this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and biological properties of the indazole ring system, often leading to enhanced potency and selectivity for biological targets.[2]
This compound is a key intermediate in the synthesis of more complex, biologically active molecules.[3] Its structure, featuring a fused pyrazole and dichlorinated benzene ring, presents a unique set of spectroscopic signatures. A thorough understanding of these signatures is crucial for reaction monitoring, structural confirmation, and quality control in synthetic and medicinal chemistry workflows.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the protons on the indazole ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in Table 1. These predictions are based on data from analogous substituted indazoles and established substituent effects in aromatic systems.[4][5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 13.0 - 13.5 | br s | - |
| H-3 | 8.1 - 8.3 | s | - |
| H-4 | 7.6 - 7.8 | d | J(H4-H5) = 8.0 - 9.0 |
| H-5 | 7.1 - 7.3 | d | J(H5-H4) = 8.0 - 9.0 |
Justification of Predictions:
-
H-1 (NH): The proton on the nitrogen of the pyrazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to hydrogen bonding and the aromatic nature of the ring.
-
H-3: This proton is on the pyrazole part of the ring system and is generally observed as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.
-
H-4 and H-5: These two protons form an AX spin system. They are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atoms will deshield these protons, shifting them downfield. H-4 is expected to be further downfield than H-5 due to its proximity to the electron-withdrawing pyrazole ring. The coupling constant (³JHH) of 8-9 Hz is typical for ortho-coupling in a benzene ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the seven carbon atoms of this compound are presented in Table 2. These predictions are based on known ¹³C NMR data for indazole and substituted benzenes.[6]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 133 - 136 |
| C-3a | 120 - 123 |
| C-4 | 128 - 131 |
| C-5 | 122 - 125 |
| C-6 | 125 - 128 |
| C-7 | 115 - 118 |
| C-7a | 139 - 142 |
Justification of Predictions:
-
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
-
The carbons bearing chlorine atoms (C-6 and C-7) will have their chemical shifts influenced by the inductive effect of the chlorine atoms.
-
The carbons of the pyrazole ring (C-3, C-3a, and C-7a) will have chemical shifts characteristic of this heterocyclic system.
Figure 2: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2900 - 3200 | Broad, Medium | N-H stretch |
| 1620 - 1580 | Medium | C=C aromatic ring stretch |
| 1500 - 1450 | Medium | C=C aromatic ring stretch |
| 800 - 600 | Strong | C-Cl stretch |
Justification of Predictions:
-
N-H Stretch: The N-H bond of the indazole ring will give rise to a broad absorption band in the region of 2900-3200 cm⁻¹, characteristic of a hydrogen-bonded N-H group.
-
Aromatic C-H Stretch: The C-H bonds on the benzene ring will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic rings will result in a series of sharp to medium bands in the 1450-1620 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bonds will exhibit strong stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Molecular Ion and Isotopic Pattern
For this compound (C₇H₄Cl₂N₂), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion:
-
M⁺: (containing two ³⁵Cl atoms)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: (containing two ³⁷Cl atoms)
The relative intensities of these peaks are expected to be approximately 9:6:1.
The exact masses of the molecular ions are:
-
C₇H₄³⁵Cl₂N₂: 185.9751
-
C₇H₄³⁵Cl³⁷ClN₂: 187.9722
-
C₇H₄³⁷Cl₂N₂: 189.9692
Predicted Fragmentation Pattern
Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below:
Figure 3: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.
Justification of Fragmentation:
-
Loss of N₂: A common fragmentation pathway for pyrazole-containing heterocycles is the loss of a molecule of nitrogen (N₂), leading to a relatively stable dichlorophenyl cation radical.
-
Loss of Cl: The cleavage of a carbon-chlorine bond can occur, resulting in the loss of a chlorine radical. This can happen from the molecular ion or after the loss of nitrogen.
Experimental Protocols
For researchers wishing to acquire experimental data for this compound or similar compounds, the following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to propose a fragmentation pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental principles of spectroscopy, we have proposed the expected ¹H NMR, ¹³C NMR, IR, and MS data. These predictions, along with the provided experimental protocols, offer a valuable starting point for any researcher working with this important heterocyclic compound. The experimental verification of this predicted data will be a valuable contribution to the chemical literature.
References
The 6,7-Dichloro-1H-indazole Scaffold: A Privileged Substructure for Targeting Key Pathways in Disease
An In-Depth Technical Guide for Researchers
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved therapeutic agents.[1][2] This technical guide focuses on a specific, halogenated derivative, 6,7-dichloro-1H-indazole , a critical synthetic intermediate used in the development of targeted therapies.[3] While this compound primarily serves as a foundational building block, the unique electronic and steric properties conferred by its dichlorinated benzene ring provide a powerful starting point for designing potent and selective modulators of key therapeutic targets. This document will elucidate the principal target classes addressable by molecules derived from the this compound core, detailing the mechanistic rationale, supporting data, and validated experimental protocols for their investigation.
Introduction: The Strategic Value of the Dichlorinated Indazole Core
Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][4] Many of these functions are achieved through the inhibition of protein kinases, where the indazole ring system effectively mimics the purine core of ATP, enabling competitive binding within the enzyme's active site.[5]
The 6,7-dichloro substitution pattern on the indazole scaffold is of particular strategic importance. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the pyrazole ring nitrogens, influencing hydrogen bonding capabilities. Furthermore, these halogen atoms can participate in specific, high-affinity halogen bonds with amino acid residues in a protein's ATP-binding pocket, a strategy known to enhance both potency and selectivity.[6] This guide explores the primary therapeutic targets where this structural motif has shown significant promise.
Primary Therapeutic Target Class: Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of numerous human diseases, most notably cancer. The indazole scaffold is a cornerstone of many clinically approved kinase inhibitors, including Axitinib and Pazopanib.[7][8] Derivatives of this compound are particularly well-suited for targeting this enzyme superfamily.
Fibroblast Growth Factor Receptors (FGFRs)
Mechanistic Rationale: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a known driver of oncogenesis in various cancers, making it a validated target for cancer therapy.[1][9]
Scientific literature has identified a series of potent FGFR inhibitors built upon a closely related scaffold: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole .[9][10] In these molecules, the dichlorinated phenyl ring, attached to the indazole core, forms critical interactions within the ATP-binding site of FGFR1. Docking studies reveal that this scaffold positions substituents to extend into new binding subpockets, enhancing inhibitory activity.[9] The core indazole moiety typically occupies the hinge region, forming essential hydrogen bonds.[10]
Quantitative Data: FGFR1 Inhibition
| Compound ID | Scaffold | FGFR1 IC50 (nM) | Reference |
| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | 69.1 | [1][10] |
| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 | [9] |
FGFR Signaling Pathway
Caption: FGFR signaling cascade and point of inhibition.
Experimental Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds derived from this compound against FGFR1 kinase.
1. Materials and Reagents:
- Recombinant human FGFR1 kinase (e.g., from SignalChem).
- Poly(Glu, Tyr) 4:1 substrate.
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
- ATP solution (10 mM stock).
- Test Compounds: Serially diluted in 100% DMSO.
- ADP-Glo™ Kinase Assay Kit (Promega).
- White, opaque 384-well assay plates.
2. Procedure:
- Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 1 mM.
- Reaction Setup:
- Add 2.5 µL of Kinase Buffer to each well.
- Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
- Add 2.5 µL of a 2x enzyme/substrate mix (containing FGFR1 and Poly(Glu, Tyr) substrate) to all wells except the negative control.
- Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at its Km value for FGFR1.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Stop Reaction & Detect ADP:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction.
- Readout: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Other Clinically Relevant Kinase Targets
The versatility of the indazole scaffold allows for its adaptation to target a wide array of kinases. While specific 6,7-dichloro derivatives are less documented for these targets, the broader class of indazoles provides a strong rationale for exploration.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the process of new blood vessel formation that is critical for tumor growth. Indazole-based drugs like Pazopanib are potent VEGFR inhibitors.[8]
-
p21-Activated Kinase 1 (PAK1): An emerging target associated with tumor progression, cell migration, and invasion. 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors.[11]
-
Aurora Kinases (AURKs): Serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them an important therapeutic target.[10]
Experimental Workflow: Kinase Panel Screening
Caption: A typical workflow for identifying selective kinase inhibitors.
Emerging Therapeutic Targets
Beyond kinase inhibition, derivatives of the indazole core are being investigated for their potential to modulate other critical disease pathways.
Modulators of Apoptosis
Mechanistic Rationale: Evasion of apoptosis (programmed cell death) is a fundamental characteristic of cancer cells. Therapeutic strategies aimed at reactivating apoptotic pathways are highly sought after. Studies have shown that certain indazole derivatives can induce apoptosis in cancer cell lines.[12] The proposed mechanisms include the modulation of the Bcl-2 family of proteins (which regulate mitochondrial membrane potential) and interference with the p53/MDM2 pathway, a central axis in cell cycle control and apoptosis.[13][14]
Experimental Protocol: Cell Apoptosis Analysis via Annexin V/PI Staining
1. Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).
2. Materials and Reagents:
- Cancer cell line (e.g., K562 chronic myeloid leukemia cells).[13]
- Complete culture medium (e.g., RPMI-1640 + 10% FBS).
- Test compound derived from this compound.
- FITC Annexin V Apoptosis Detection Kit with PI.
- Phosphate-Buffered Saline (PBS).
- Flow cytometer.
3. Procedure:
- Cell Treatment: Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight.
- Treat the cells with varying concentrations of the test compound (e.g., 5, 10, 20 µM) and a vehicle control (DMSO) for 24 or 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
- Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1x Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Targets in Neurodegenerative Disorders
Mechanistic Rationale: The indazole scaffold has shown potential for treating neurological conditions like Parkinson's and Alzheimer's disease.[15] These diseases are often characterized by neuroinflammation, oxidative stress, and protein misfolding.[16][17] Potential targets for indazole derivatives in this space include:
-
Glycogen Synthase Kinase 3 (GSK-3): A kinase implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[15][18]
-
Monoamine Oxidase (MAO): Enzymes involved in the degradation of neurotransmitters. MAO inhibitors are used in the treatment of Parkinson's disease.[15][18]
While research into dichloro-indazole derivatives for these specific targets is nascent, the proven neuroprotective effects of other substituted indazoles, such as 6-hydroxy-1H-indazole in a Parkinson's model, establish a strong precedent for the scaffold's utility in this therapeutic area.[19]
Logical Framework: Indazole Scaffolds in Neurodegeneration
Caption: Potential targets for indazole derivatives in neurodegenerative diseases.
Conclusion and Future Directions
This compound is a high-value scaffold for the synthesis of targeted therapeutic agents. Its derivatives have demonstrated potent activity against clinically validated targets, particularly protein kinases like FGFRs, and show emerging potential in modulating apoptosis and pathways relevant to neurodegeneration. The strategic placement of chlorine atoms provides a synthetic handle for creating compounds with enhanced potency and selectivity. Future research should focus on expanding the library of derivatives, conducting broad selectivity profiling to uncover novel targets, and leveraging structure-based drug design to optimize lead compounds for improved efficacy and drug-like properties.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 14. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Evidence on the Involvement of RAGE–Diaph1 Signaling in the Pathology and Treatment of Neurodegenerative Diseases—An Overview [mdpi.com]
- 17. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 6,7-Dichloro-1H-indazole, a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. While its direct therapeutic applications are limited, its significance lies in its role as a key synthetic intermediate for a variety of biologically active molecules, particularly in the realm of oncology. This document traces the probable historical synthesis of this compound, rooted in classical indazole formation methodologies, and delves into its chemical properties, characterization, and its crucial role in the development of targeted therapeutics.
Introduction: The Indazole Core in Drug Discovery
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a favorable scaffold for drug design.[2] The introduction of halogen substituents, such as the chlorine atoms in this compound, can significantly modulate the physicochemical properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.
This compound has garnered significant attention as a critical precursor in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy.[3] Its strategic dichlorination pattern provides a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for drug screening.
A Historical Perspective on the Synthesis of Dichlorinated Indazoles
A well-established protocol for the synthesis of the isomeric 3,4-dichloro-1H-indazole from 2,3-dichloroaniline provides a strong model for the likely historical synthesis of the 6,7-dichloro isomer.[4] This classical approach underscores the fundamental principles of organic chemistry that would have been employed by early medicinal chemists. The logical precursor for this compound would be 2,3-dichloroaniline.
Conceptual Historical Synthesis Pathway
The synthesis would likely have proceeded through a multi-step sequence, beginning with the protection of the amino group of 2,3-dichloroaniline, followed by a one-pot diazotization and cyclization, and concluding with deprotection to yield the final product.
Figure 1: Conceptual historical synthetic pathway for this compound.
This methodical approach, rooted in fundamental reaction mechanisms, represents the expertise and logical process of chemists in the era of foundational heterocyclic synthesis.
Physicochemical Properties and Characterization
This compound is a halogen-substituted aromatic heterocycle. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.03 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Aqueous Solubility | 0.077 g/L at 25°C (calculated) | [3] |
Characterization of this compound relies on standard analytical techniques to confirm its structure and purity.
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrazole rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the two chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule, with the chlorinated carbons appearing at characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the indazole ring and C-H and C=C stretching of the aromatic system.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The indazole ring system allows for functionalization at several positions, most notably at the N-1 and C-3 positions.
N-1 Alkylation and Arylation
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation. This is a common strategy to introduce various side chains and build molecular complexity.
C-3 Functionalization
The C-3 position of the indazole ring can be functionalized through various methods, including metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] This allows for the introduction of aryl or heteroaryl groups, which is a key step in the synthesis of many kinase inhibitors.
Figure 2: Key synthetic transformations of this compound.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The most significant application of this compound is as a foundational scaffold for the development of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
A notable example is the use of this compound in the synthesis of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives that have been evaluated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR).[2]
Illustrative Signaling Pathway: FGFR Inhibition
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs can block downstream signaling and inhibit tumor growth.
Figure 3: Simplified FGFR signaling pathway and the point of intervention for inhibitors derived from this compound.
The synthesis of these potent FGFR inhibitors often involves a key Suzuki coupling reaction at the C-6 position of a pre-functionalized this compound derivative. The dichloro-substitution pattern on the indazole core is crucial for orienting the molecule within the kinase active site and achieving high binding affinity.
Conclusion
This compound stands as a testament to the enduring value of fundamental heterocyclic scaffolds in the advancement of medicinal chemistry. While its own history is intertwined with the classical methods of organic synthesis, its modern-day significance is firmly rooted in the era of targeted therapeutics. As a versatile and strategically functionalized building block, it continues to empower researchers and drug development professionals in their quest for novel and effective treatments for a range of challenging diseases. The ongoing exploration of indazole-based compounds ensures that the legacy of this "privileged scaffold" will continue to unfold in the years to come.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The 6,7-Dichloro-1H-Indazole Scaffold: A Privileged Core for Kinase Inhibitors and Ion Channel Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Indazole Moiety as a Cornerstone in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the ability to act as both a hydrogen bond donor and acceptor, allows for high-affinity interactions with a multitude of biological targets.[2] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the multi-kinase inhibitors pazopanib and axitinib, which are instrumental in cancer therapy.[3][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[1]
Within this important class of compounds, the 6,7-dichloro-1H-indazole core represents a particularly intriguing starting point for the design of novel therapeutics. The presence of chlorine atoms at the 6 and 7 positions significantly influences the molecule's electronic properties and provides opportunities for specific halogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and analogs, with a focus on their roles as potent kinase inhibitors and modulators of ion channels.
Synthetic Strategies for this compound and Its Analogs
The construction of the this compound core and its subsequent functionalization are critical steps in the development of novel drug candidates. While a variety of methods exist for the synthesis of the broader indazole class, this section will focus on plausible and adaptable routes for the synthesis of the 6,7-dichloro substituted scaffold and its key analogs.[5]
Synthesis of the Core Scaffold: this compound
A practical synthetic route to the this compound core can be envisioned starting from a readily available dichlorinated precursor, such as 2,3-dichlorobenzonitrile. The following protocol is a representative method based on established indazole synthesis methodologies.[5][6]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1.0 equivalent) in a suitable high-boiling point solvent such as n-butanol or diethylene glycol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 equivalents).
-
Reflux: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, carefully add water to the reaction mixture to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.
Causality Behind Experimental Choices: The use of a high-boiling point solvent is necessary to provide the activation energy for the cyclization reaction. Hydrazine hydrate serves as the source of the two nitrogen atoms in the pyrazole ring. The aqueous work-up is an effective method for precipitating the relatively non-polar product from the reaction mixture.
Synthesis of Advanced Analogs: 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles
A notable class of potent kinase inhibitors is based on the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold. The synthesis of these complex molecules typically involves a key Suzuki cross-coupling reaction to introduce the substituted phenyl group at the 6-position of the indazole ring.[3]
Protocol 2: Synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid
This protocol is adapted from the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
-
Boc Protection and Suzuki Coupling:
-
To a solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equivalent) in 1,4-dioxane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and cesium carbonate (Cs₂CO₃, 3.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and water.
-
Heat the reaction mixture at 100 °C for 2 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and perform a standard aqueous work-up followed by purification to obtain methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate.
-
-
Saponification:
-
Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 4.0 equivalents) and stir the mixture at 50 °C for 6 hours.
-
Cool the reaction to room temperature and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid.
-
Causality Behind Experimental Choices: The Boc protection of the indazole nitrogen prevents side reactions during the Suzuki coupling. The palladium catalyst is essential for the carbon-carbon bond formation in the Suzuki reaction. The subsequent saponification with a strong base like LiOH hydrolyzes the methyl ester to the corresponding carboxylic acid, which can then be used for further derivatization, such as amide coupling.
Diagram 1: Synthetic Workflow for 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Navigating the Synthesis and Handling of 6,7-Dichloro-1H-indazole: A Technical Guide for the Research Professional
For the discerning researcher in the fast-paced world of drug discovery and development, the indazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.[1][2] Among its halogenated derivatives, 6,7-Dichloro-1H-indazole stands out as a critical intermediate, its unique substitution pattern enabling the exploration of new chemical space. However, the very features that make this compound a valuable tool in the laboratory also necessitate a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth technical overview, grounded in established safety protocols and practical experience, to empower researchers to work with this compound confidently and safely.
Physicochemical Properties and Hazard Identification: Understanding the Molecule
A comprehensive understanding of a compound's physical and chemical properties is the foundation of safe handling. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can extrapolate critical information from analogous chlorinated indazoles and general principles of handling potent, halogenated heterocyclic compounds.
Table 1: Physicochemical and Hazard Profile of this compound (Inferred)
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.03 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Analogy to similar compounds |
| Melting Point | Not readily available | - |
| Boiling Point | Not readily available | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General characteristic of similar organic compounds |
| GHS Hazard Classification (Anticipated) | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation) | Based on SDS of analogous compounds like 3-Chloro-6-methyl-1H-indazole and 1H-Indazol-7-amine[4][5] |
The presence of two chlorine atoms on the benzene ring of the indazole core significantly influences its reactivity and potential toxicity. Halogenated aromatic compounds can be persistent in the environment and may exhibit enhanced biological activity, warranting a cautious approach.[6]
The Cornerstone of Safety: A Multi-layered Approach to Handling
The safe handling of any potent chemical compound, including this compound, rests on a hierarchy of controls. This begins with engineering controls, is reinforced by administrative controls and safe work practices, and is finally supplemented by the correct use of personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For a solid compound like this compound, the primary risk is the inhalation of fine dust particles and dermal contact.
-
Fume Hoods and Ventilated Enclosures: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The constant airflow will prevent the accumulation of airborne particles in the laboratory environment.
-
Glove Boxes and Isolators: For larger quantities or when performing manipulations that could generate significant dust, a glove box or an isolator provides a higher level of containment. These systems create a physical barrier between the researcher and the compound.[7][8]
Administrative Controls and Safe Work Practices: The Human Element
These are the established procedures and protocols that dictate how work is to be conducted safely.
-
Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving this compound are essential. These should cover everything from receiving and unpacking to weighing, dissolving, use in reactions, and disposal.
-
Training: All personnel who will handle the compound must be thoroughly trained on the specific hazards and the established SOPs before commencing any work.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is crucial for protecting the individual researcher from any residual exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield worn over the goggles is recommended.[1]
-
Gloves: Due to the chlorinated aromatic nature of the compound, standard nitrile gloves may not offer sufficient protection against all solvents it might be dissolved in. A study on the permeation of chlorinated aromatic compounds showed that Viton™ gloves offered superior resistance compared to nitrile.[9] It is best practice to double-glove, with a thinner nitrile glove underneath a more robust outer glove. Always consult the glove manufacturer's resistance chart for the specific solvents being used.[10]
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, a disposable gown or coveralls should be worn.
-
Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a properly fitted respirator with appropriate cartridges for organic vapors and particulates is necessary.[11]
Caption: A decision workflow for selecting appropriate PPE.
Experimental Protocols: From Benchtop to Reaction
Weighing and Dissolving
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a disposable bench liner on the work surface.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel. Use a spatula and avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe.
-
Dissolving: Add the appropriate solvent to the weighing vessel (or transfer the solid to a reaction flask) within the fume hood. Swirl gently to dissolve.
Running Reactions
-
All reactions involving this compound should be conducted in a well-ventilated fume hood.
-
Use appropriate reaction glassware that is free from cracks or defects.
-
Be mindful of potential incompatibilities. While specific data for this compound is limited, analogous compounds are incompatible with strong oxidizing agents.
-
Upon completion of the reaction, the work-up and purification steps should also be performed within the fume hood.
Emergency Procedures: Preparedness is Key
Spill Response
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite to prevent dust from becoming airborne.[12]
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Clean the spill area with a solvent-moistened cloth, and place the cloth in the waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Caption: A flowchart for responding to spills of solid this compound.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Storage and Waste Disposal: A Responsible Conclusion
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Store in a locked cabinet or an area with restricted access.
Waste Disposal
-
All waste containing this compound, including contaminated consumables, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, and national regulations for the disposal of chlorinated hazardous waste.[14] Do not dispose of this compound down the drain.
Conclusion: A Culture of Safety
This compound is a valuable reagent in the pursuit of novel therapeutics. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to established safety protocols, researchers can harness its synthetic potential while ensuring a safe and secure laboratory environment for themselves and their colleagues. This guide serves as a foundational resource, but it is the responsibility of every scientist to remain vigilant, informed, and proactive in their approach to chemical safety.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. This compound | 72521-01-8 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fps-pharma.com [fps-pharma.com]
- 8. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 9. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. afgsci.com [afgsci.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
An In-Depth Technical Guide to 6,7-Dichloro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,7-dichloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate, this molecule serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology. This document delves into the synthesis, characterization, and applications of this compound, offering field-proven insights and detailed methodologies to support research and drug development endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are considered "privileged structures" in medicinal chemistry.[1] This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] While rare in nature, synthetic indazole derivatives have demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The thermodynamic stability of the 1H-indazole tautomer makes it a favorable scaffold for drug design.[1] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
This compound, in particular, offers a unique starting point for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms on the benzene ring provides handles for further functionalization through various cross-coupling reactions and influences the electronic properties of the indazole system.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from commercially available 2,3-dichloroaniline. The following protocol is adapted from established methods for the synthesis of analogous substituted indazoles and involves a classical approach of diazotization and intramolecular cyclization.
Synthetic Pathway Overview
The overall synthetic route can be visualized as a three-stage process:
-
N-Acetylation: Protection of the amino group of 2,3-dichloroaniline.
-
Diazotization and Cyclization: Formation of the indazole ring system.
-
Deacetylation: Removal of the protecting group to yield the final product.
References
Methodological & Application
Synthesis of 6,7-Dichloro-1H-indazole from 2,3-dichloroaniline: An Application Note and Protocol
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] Specifically, 6,7-Dichloro-1H-indazole serves as a critical building block in the synthesis of kinase inhibitors for targeted cancer therapies and other complex, biologically active molecules.[4] Its substitution pattern offers unique opportunities for chemists to create diverse chemical libraries for drug discovery.[4]
This application note provides a comprehensive, in-depth guide for the synthesis of this compound from the readily available starting material, 2,3-dichloroaniline. The described protocol is based on a classical and robust chemical transformation involving diazotization followed by intramolecular cyclization. While the direct synthesis of this specific molecule is not extensively detailed in publicly available literature, the methodology presented here is adapted from well-established procedures for analogous substituted indazoles.[5] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.
Synthetic Strategy: A Mechanistic Overview
The synthesis of this compound from 2,3-dichloroaniline proceeds through a two-step sequence:
-
Diazotization of 2,3-dichloroaniline: The primary aromatic amine of 2,3-dichloroaniline is converted into a diazonium salt. This reaction is typically carried out in an acidic medium with a diazotizing agent, such as sodium nitrite.[6][7] The strong acidic conditions are crucial for the in situ generation of nitrous acid (HNO₂) from sodium nitrite, which then forms the electrophilic nitrosonium ion (NO⁺).[6][7] The amine nitrogen of the aniline attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the 2,3-dichlorobenzenediazonium salt.
-
Intramolecular Cyclization: The resulting diazonium salt is unstable and, under the appropriate conditions, undergoes an intramolecular electrophilic aromatic substitution reaction. The terminal nitrogen of the diazonium group acts as an electrophile, and the adjacent carbon atom on the benzene ring acts as a nucleophile, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the indazole core. This cyclization step is often spontaneous or can be facilitated by gentle warming.[8][9][10][11][12]
Visualization of the Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound in a standard laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dichloroaniline | ReagentPlus®, 99% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | ACS reagent, 37% | Fisher Scientific | |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥97.0% | Sigma-Aldrich | |
| Dichloromethane (DCM) | HPLC grade, ≥99.8% | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | EMD Millipore | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent, granular | VWR | |
| Deionized Water | In-house | ||
| Ice | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Procedure
Step 1: Diazotization of 2,3-Dichloroaniline
-
In the 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 2,3-dichloroaniline (10.0 g, 61.7 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[13]
-
In a separate beaker, prepare a solution of sodium nitrite (4.50 g, 65.2 mmol) in cold water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution of the diazonium salt may be observed.
Step 2: Intramolecular Cyclization and Workup
-
After the 30-minute stirring period, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. The cyclization reaction is often accompanied by the evolution of nitrogen gas.
-
Continue stirring at room temperature for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Parameter | Value |
| Starting Material (2,3-dichloroaniline) | 10.0 g (61.7 mmol) |
| Sodium Nitrite | 4.50 g (65.2 mmol, 1.06 eq) |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Time (Diazotization) | 1.5 - 2 hours |
| Reaction Time (Cyclization) | 1 - 2 hours |
| Expected Yield (Crude) | 80-90% |
| Expected Yield (Purified) | 70-85% |
Visualization of the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Safety Precautions
General Handling:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[14][15]
Reagent-Specific Hazards:
-
2,3-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.[16][17] It is crucial to avoid contact with combustible materials.[16] In case of a spill, do not let the chemical enter the environment.[17]
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Spills: For small spills, absorb with an inert material and dispose of it in a sealed container. For large spills, evacuate the area and contact emergency services.[15]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound from 2,3-dichloroaniline. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, high yields of the desired product can be achieved. The versatility of the indazole scaffold ensures that this compound will continue to be a valuable intermediate for the development of novel therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - American Chemical Society - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. wfxcchemical.com [wfxcchemical.com]
- 16. fishersci.com [fishersci.com]
- 17. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
Application Note: A Validated Protocol for the Synthesis of 6,7-Dichloro-1H-indazole
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6,7-Dichloro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1] The synthetic strategy detailed herein is based on the classical and robust method of intramolecular cyclization of a diazonium salt intermediate, starting from the readily accessible precursor, 3,4-dichloro-2-methylaniline. This application note is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, purification, and critical safety considerations.
Introduction and Scientific Background
The indazole nucleus is a privileged bicyclic heteroaromatic system, comprising a benzene ring fused to a pyrazole ring.[2] This scaffold is of significant interest in pharmacology due to its presence in numerous compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][3] this compound, in particular, serves as a crucial building block for the synthesis of complex, biologically active molecules, most notably in the development of targeted cancer therapies.[1]
The protocol described here employs a well-established synthetic transformation for constructing the indazole ring system.[4][5] The core of the synthesis involves two key stages:
-
Diazotization: The primary amino group of 3,4-dichloro-2-methylaniline is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. This reaction is performed at low temperatures (0–5 °C) to ensure the stability of the reactive diazonium intermediate.[6]
-
Intramolecular Cyclization: The diazonium salt undergoes a subsequent intramolecular electrophilic substitution, where the ortho-methyl group facilitates ring closure to form the thermodynamically stable 1H-indazole tautomer, with the concomitant loss of dinitrogen gas—a powerful thermodynamic driving force for the reaction.[4][7]
This method provides a reliable and scalable route to the target compound, leveraging common laboratory reagents and techniques.
Overall Synthetic Workflow
The synthesis proceeds from the starting material, 3,4-dichloro-2-methylaniline, to the final product, this compound, via a one-pot diazotization and cyclization reaction followed by purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3,4-Dichloro-2-methylaniline | ≥98% Purity | Sigma-Aldrich, TCI |
| Acetic Acid, Glacial | ACS Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | VWR |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade, granular | Chemtrade[8] |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Deionized Water | N/A | Lab Supply |
| Standard Laboratory Glassware | N/A | N/A |
| Magnetic Stirrer with Cooling Bath | N/A | N/A |
| Rotary Evaporator | N/A | N/A |
Step-by-Step Procedure
Step 1: Preparation of the Aniline Solution
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 3,4-dichloro-2-methylaniline (5.00 g).
-
Add glacial acetic acid (50 mL) and concentrated hydrochloric acid (10 mL) to the flask.
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Place the flask in an ice/salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.
Step 2: Diazotization
-
In a separate 50 mL beaker, dissolve sodium nitrite (NaNO₂) (2.16 g) in deionized water (10 mL). Cool this solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline solution over a period of 30-45 minutes.
-
CRITICAL: Meticulously monitor the internal temperature during the addition, ensuring it does not rise above 5 °C.[6] The formation of the diazonium salt is exothermic.
-
After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 60 minutes. The solution may change color to a dark brown or reddish hue.
-
(Optional) The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid.
Step 3: Intramolecular Cyclization
-
Once the diazotization is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the mixture at room temperature for 12 to 16 hours (overnight). During this time, vigorous bubbling (evolution of N₂ gas) may be observed as the cyclization proceeds.
Step 4: Work-up and Product Isolation
-
Carefully pour the reaction mixture into a 1 L beaker containing 400 mL of crushed ice and water.
-
Slowly neutralize the acidic solution by adding a 5 M aqueous solution of sodium hydroxide (NaOH) with stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. The crude product may precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a crystalline solid.
Quantitative Data and Characterization
| Parameter | Value | Notes |
| Starting Material | ||
| 3,4-Dichloro-2-methylaniline | 5.00 g (28.4 mmol, 1.0 eq) | M.W. = 176.04 g/mol |
| Reagents | ||
| Sodium Nitrite (NaNO₂) | 2.16 g (31.2 mmol, 1.1 eq) | M.W. = 69.00 g/mol . A slight excess ensures complete diazotization. |
| Acetic Acid | 50 mL | Acts as a co-solvent to aid solubility.[6] |
| Conc. Hydrochloric Acid | 10 mL | Provides the acidic medium required for the in situ generation of nitrous acid. |
| Product | ||
| This compound | Expected Yield: ~70-80% (3.7-4.2 g) | M.W. = 187.02 g/mol . Yield is dependent on reaction scale and purification efficiency. |
| Characterization | ||
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | Literature values for similar indazoles vary | To be determined experimentally. |
| ¹H NMR, ¹³C NMR, MS | N/A | The final product should be characterized by standard analytical techniques to confirm its identity and purity.[9] |
Safety and Handling Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Conduct the entire experiment in a certified chemical fume hood.[11]
-
3,4-Dichloro-2-methylaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acids (HCl, Acetic Acid): These are corrosive and can cause severe burns. Handle with extreme care, ensuring no contact with skin or eyes.
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is highly toxic if ingested.[12] It can enhance the combustion of other substances and may cause fire or explosion if mixed with combustible materials.[8][11] Keep away from heat and incompatible materials like acids and reducing agents.[13]
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. DO NOT attempt to isolate the diazonium salt intermediate. Keep it in solution at low temperatures at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not let sodium nitrite enter the environment.[11][13]
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
Application Note & Protocols: High-Purity Isolation of 6,7-Dichloro-1H-indazole
Abstract
This guide provides a comprehensive framework for the purification of 6,7-Dichloro-1H-indazole, a critical heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount for the success of subsequent synthetic transformations and the reliability of biological screening data. This document details two primary, field-proven purification methodologies: Recrystallization and Automated Flash Column Chromatography. It offers not just step-by-step protocols but also the underlying chemical principles, troubleshooting guidance, and methods for purity verification, designed for researchers, chemists, and drug development professionals.
Introduction: The Importance of Purity
This compound is a substituted aromatic heterocycle belonging to the indazole class of compounds. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including potent kinase inhibitors for oncology. The precise arrangement of the two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and steric profile, making it a unique precursor for targeted therapeutics.
The presence of impurities, such as regioisomers, unreacted starting materials, or reaction byproducts, can lead to aberrant results in biological assays, complicate reaction outcomes, and create significant hurdles in regulatory approval. Therefore, achieving high purity (>98%) is not merely a recommendation but a critical requirement. This guide establishes robust protocols to achieve this standard.
Compound Profile and Physicochemical Properties
A thorough understanding of the target compound's properties is the foundation of an effective purification strategy. While experimental data for this compound is not widely published, we can infer its properties from closely related analogs like 3,5-dichloro-1H-indazole and the parent 1H-indazole.[1][2][3]
| Property | Value (Estimated/Reported for Analogs) | Significance for Purification |
| Molecular Formula | C₇H₄Cl₂N₂ | --- |
| Molecular Weight | 187.03 g/mol | Affects diffusion rates and molar calculations. |
| Appearance | Expected to be a white to off-white or light-yellow crystalline solid.[4] | Visual indicator of purity; color may suggest impurities. |
| Melting Point | High; analogs like 3,5-dichloro-1H-indazole melt at ~240 °C.[1][4] | A sharp melting point range is a key indicator of high purity. |
| Solubility (Water) | Sparingly soluble to insoluble (e.g., 0.26 g/L for an analog).[1] | Allows for aqueous washes to remove polar, water-soluble impurities. |
| Solubility (Organic) | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in ethers (THF), esters (EtOAc), and chlorinated solvents (DCM); poorly soluble in non-polar hydrocarbons (Hexane).[5][6] | Critical for selecting solvents for both recrystallization and chromatography. |
| pKa | The N-H proton is weakly acidic, similar to the parent indazole (pKa ~14).[2] | The molecule is largely neutral but can be deprotonated by strong bases. The pyrazole ring nitrogens are weakly basic. |
Selecting the Right Purification Strategy
The choice between recrystallization and chromatography depends on the nature and quantity of both the desired compound and its impurities. A logical workflow can help guide this decision.
Caption: Decision workflow for purification method selection.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds when the target material constitutes the bulk of the sample and the impurities have different solubility profiles.[7] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound selectively crystallizes out, leaving impurities behind in the "mother liquor."[7]
Causality: Selecting the Ideal Solvent
The perfect recrystallization solvent should:
-
Completely dissolve the this compound at its boiling point.
-
Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert and have a boiling point below the melting point of the compound.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature until a total volume of ~0.5 mL is reached. Observe solubility. An ideal solvent will not dissolve the compound at this stage.[5]
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add more solvent in small portions until the solid just dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
The solvent that yields a large quantity of pure-looking crystals is the best choice.
Recommended Solvent Systems
Based on the structure (a moderately polar, aromatic heterocycle), the following single or binary solvent systems are recommended for screening.
| Solvent System | Type | Rationale & Expected Outcome |
| Toluene | Single | Aromatic solvents can be effective for aromatic compounds. May require a larger volume. |
| Ethanol / Water | Binary | Dissolve in hot ethanol, then add hot water dropwise until the solution turns cloudy (saturation point). Re-clarify with a drop of hot ethanol and cool. Excellent for moderately polar compounds. |
| Ethyl Acetate / Hexane | Binary | Dissolve in a minimum of hot ethyl acetate. Add hexane slowly until turbidity persists. This is a highly versatile system for compounds of intermediate polarity.[8] |
| Acetone / Hexane | Binary | Similar in principle to EtOAc/Hexane, offering different selectivity.[8] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the higher polarity solvent of a binary pair) in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Automated Flash Column Chromatography
For complex mixtures, oily samples, or when recrystallization fails, flash column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent).[10] Automated systems provide superior resolution, speed, and reproducibility compared to traditional gravity columns.
Causality: The Principles of Separation
This compound is a moderately polar compound. In normal-phase chromatography (polar stationary phase, non-polar mobile phase), it will adhere to the silica gel. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Non-polar impurities will elute first, followed by the desired product, and finally, highly polar impurities.
Experimental Protocol: Method Development with TLC
-
Spotting: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a candidate eluent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).
-
Optimization: The ideal solvent system for flash chromatography will give the target compound a Retention Factor (Rf) of 0.2-0.35 .[9][11] Adjust the solvent ratio to achieve this target.
-
If Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If Rf is too high (>0.4), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
-
Recommended Eluent Systems
The following gradient systems are excellent starting points for this class of compound.
| Stationary Phase | Eluent System | Gradient Profile | Rationale |
| Silica Gel | Ethyl Acetate / Hexane | 0% -> 50% EtOAc | The "gold standard" for compounds of intermediate polarity. Provides excellent separation for a wide range of heterocycles.[12] |
| Silica Gel | Dichloromethane / Methanol | 0% -> 10% MeOH | For impurities that are not well-resolved with EtOAc/Hexane. Methanol is a very polar solvent, so only a small percentage is needed.[12] |
| C18 (Reversed-Phase) | Acetonitrile / Water | 5% -> 95% ACN | Useful if the compound streaks on silica or is highly polar. Elution order is reversed (polar compounds elute first).[5] |
Step-by-Step Flash Chromatography Protocol
Caption: Workflow for purification by automated flash chromatography.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM). Add silica gel (approx. 2-3 times the weight of the crude material). Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This method generally provides superior separation compared to liquid injection.[9]
-
Column Setup: Select an appropriately sized pre-packed silica gel column for your automated system based on the mass of the crude material (a common rule is a 40g column for ~1g of crude product).
-
Equilibration: Install the column and a solid-load cartridge containing your sample. Equilibrate the column with the starting mobile phase (e.g., 100% hexane) for 2-3 column volumes.
-
Elution and Fraction Collection: Begin the gradient run based on your TLC analysis. The automated system's UV detector will monitor the eluate, and the fraction collector will automatically separate the eluting peaks into test tubes or vials.
-
Purity Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment and Verification
After purification, the identity and purity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot (with no co-eluting impurities) in multiple solvent systems.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity assessment. The absence of impurity-related signals and correct integration ratios confirm purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, often expressed as a percentage of the total peak area.
References
- 1. echemi.com [echemi.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Indazole | 271-44-3 [chemicalbook.com]
- 4. 3,5-DICHLORO (1H)INDAZOLE CAS#: 36760-20-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. Chromatography [chem.rochester.edu]
Application Notes & Protocols: 6,7-Dichloro-1H-indazole as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its isosteric relationship with indole allows it to mimic the natural motif while offering unique hydrogen bonding capabilities and metabolic profiles.[3] Consequently, indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[1][4][5] Several FDA-approved drugs, such as Niraparib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1]
6,7-Dichloro-1H-indazole is a key synthetic intermediate that provides a robust platform for the construction of complex molecular architectures.[6] The two chlorine atoms on the benzene ring serve as versatile handles for functionalization via cross-coupling reactions, while the pyrazole moiety presents a classic challenge in regioselective N-functionalization. This guide provides an in-depth analysis of the properties, synthesis, and strategic applications of this compound, complete with detailed protocols for its use in drug discovery workflows.
Physicochemical Properties & Safety Data
Compound Profile
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [6] |
| Molecular Weight | 187.03 g/mol | N/A |
| Appearance | Off-white to light brown solid | Generic |
| IUPAC Name | This compound | N/A |
| CAS Number | 72521-01-8 | [6] |
| Aqueous Solubility | 0.077 g/L (calculated at 25°C) | [6] |
| Tautomerism | Exists predominantly as the thermodynamically more stable 1H-tautomer. | [1] |
Safety & Handling
As a chlorinated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related structures are classified as harmful if swallowed and may cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[8] The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] A face shield is recommended when handling larger quantities.[8]
-
Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.[8] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Representative Synthesis of this compound
While various methods exist for indazole synthesis, a common and effective route involves the cyclization of an appropriately substituted precursor.[9][10] A plausible pathway to this compound starts from 2,3-dichloro-6-nitrobenzaldehyde.
Synthetic Workflow Overview
The synthesis proceeds via a two-step sequence: (1) reductive cyclization of the nitrobenzaldehyde using a reducing agent in the presence of an acid, followed by (2) diazotization and intramolecular cyclization. A more direct approach involves the reductive cyclization of a hydrazone intermediate.
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis via Reductive Cyclization
Materials:
-
2,3-Dichloro-6-nitrobenzaldehyde
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: Dissolve 2,3-dichloro-6-nitrobenzaldehyde (1.0 equiv) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.2 equiv) dropwise at room temperature. Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
Reductive Cyclization: To a stirred suspension of the crude hydrazone in glacial acetic acid, add iron powder (5.0 equiv) portion-wise, monitoring the internal temperature to maintain it below 60°C. After the addition is complete, heat the reaction mixture to 80°C for 3-5 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.[11] Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11] Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[11]
Core Applications in Synthetic Chemistry
The primary value of this compound lies in its capacity for controlled, regioselective functionalization at its nitrogen and carbon centers.
The Challenge of Regioselectivity: N1 vs. N2 Alkylation
A critical challenge in indazole chemistry is controlling the site of N-alkylation, which often yields a mixture of N1 and N2 regioisomers.[12][13] The outcome is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
-
N1-Alkylation (Thermodynamic Product): Generally favored under conditions that allow for thermodynamic equilibrium. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents (e.g., THF) deprotonate the indazole, and the resulting anion typically alkylates at the more sterically accessible and thermodynamically stable N1 position.[12][14][15]
-
N2-Alkylation (Kinetic Product): Can be favored under specific conditions. Mitsunobu reactions, for example, often show a preference for the N2 position.[16] Furthermore, strong electron-withdrawing groups at the C7 position can electronically favor attack at the adjacent N2 position.[14][15]
Protocol 1: Selective N1-Alkylation via Sₙ2 Reaction
This protocol leverages a strong base to selectively generate the N1-alkylated product.
Caption: Workflow for selective N1-alkylation of this compound.
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[12]
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise.[12]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[12]
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N1-alkylated product.
| Base/Solvent System | Typical Electrophiles | Expected Outcome |
| NaH / THF | Primary alkyl halides (R-Br, R-I) | High N1 selectivity (>95%)[14][15] |
| K₂CO₃ / DMF | Primary alkyl halides | Mixture of N1 and N2 isomers[13] |
Protocol 2: N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway that often favors the N2 isomer.
Procedure:
-
Setup: Dissolve this compound (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC/LC-MS.
-
Purification: After completion, remove the solvent under reduced pressure. The crude residue can be directly purified by column chromatography on silica gel to separate the desired N2-alkylated product from the triphenylphosphine oxide byproduct and any N1 isomer.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The electron-rich dichlorinated benzene ring is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[17] The Suzuki-Miyaura coupling is particularly effective for forming C(sp²)-C(sp²) bonds.[18] The differential reactivity of the C6 and C7 positions can potentially be exploited for selective or sequential couplings, though this often requires careful optimization of catalysts and ligands.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (or N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-110°C (conventional heating) or irradiate in a microwave reactor (e.g., 120°C for 30-60 minutes).[17] Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the mono-arylated product. Note: Separation of regioisomers (C6 vs. C7 coupling) may be required.
| Catalyst / Ligand | Base | Solvent | Typical Outcome |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Good for general-purpose coupling.[17] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Effective for sterically hindered substrates.[19] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in N1-Alkylation | Incomplete deprotonation; inactive NaH. | Use fresh NaH from a newly opened container. Ensure the reaction is strictly anhydrous. |
| Poor N1/N2 Selectivity | Reaction conditions favor a mixture (e.g., K₂CO₃/DMF). | For N1, switch to NaH/THF. For N2, attempt Mitsunobu conditions. |
| Incomplete Suzuki Coupling | Catalyst deactivation; inactive boronic acid. | Use a different ligand (e.g., a Buchwald ligand like SPhos). Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive boroxines). Degas solvents thoroughly. |
| Reaction Fails to Start | Poor quality reagents or solvents. | Use anhydrous solvents from a purification system or a freshly opened bottle. Use high-purity starting materials. |
Conclusion
This compound is a high-value intermediate for medicinal chemists and drug development professionals. Its strategic dichlorination provides multiple handles for diversification through modern cross-coupling chemistry, while the indazole core presents opportunities for regioselective N-functionalization. By understanding the principles that govern its reactivity—such as the thermodynamic preference for N1-alkylation with strong bases and the utility of palladium catalysis for C-C bond formation—researchers can effectively leverage this building block to construct novel and potent therapeutic candidates. The protocols and insights provided herein serve as a foundational guide for the successful application of this compound in complex synthetic campaigns.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ucc.ie [research.ucc.ie]
- 16. pure.mpg.de [pure.mpg.de]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6,7-Dichloro-1H-indazole for the Synthesis of Potent cGAS Inhibitors in Drug Discovery
Introduction: The Critical Role of cGAS in Innate Immunity and Autoimmune Disorders
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING.[4][5] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective immune response.[6]
However, the dysregulation of the cGAS-STING pathway can lead to a state of chronic inflammation, contributing to the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome (AGS).[7] In these conditions, the accumulation of self-DNA in the cytoplasm leads to aberrant cGAS activation and a sustained, detrimental inflammatory response. Consequently, the development of small molecule inhibitors targeting cGAS has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[5][8] This application note provides a detailed guide for researchers on the utilization of 6,7-Dichloro-1H-indazole as a key building block in the synthesis of potent cGAS inhibitors, along with comprehensive protocols for their validation.
The cGAS-STING Signaling Pathway: A Target for Therapeutic Intervention
The activation of the cGAS-STING pathway is a tightly regulated process that initiates a robust immune response. The key steps are outlined below:
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Synthetic Strategy: Utilizing this compound for cGAS Inhibitor Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[9][10][11][12][13] The introduction of dichloro-substituents on the benzene ring of the indazole moiety can significantly enhance the binding affinity and potency of cGAS inhibitors, as demonstrated by the development of potent inhibitors like RU.521, which features a dichloro-substituted benzimidazole core.[14] This section outlines a proposed synthetic route for a novel cGAS inhibitor (designated as IND-Cl2-Inhibitor ) starting from this compound.
Proposed Synthetic Protocol for IND-Cl2-Inhibitor
This protocol is a conceptual adaptation based on established synthetic methodologies for similar heterocyclic compounds and should be optimized by the end-user.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate keto-ester reactant (e.g., ethyl 2-cyano-3-oxobutanoate)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Step 1: Synthesis of 3-amino-6,7-dichloro-1H-indazole
-
To a solution of this compound in a suitable solvent, add a reagent to introduce an amino group at the 3-position. This may involve a multi-step process such as nitration followed by reduction.
-
Monitor the reaction by TLC until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-amino-6,7-dichloro-1H-indazole.
Step 2: Condensation with a Keto-ester
-
In a round-bottom flask, dissolve 3-amino-6,7-dichloro-1H-indazole and a suitable keto-ester (e.g., ethyl 2-cyano-3-oxobutanoate) in a protic solvent like ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel to yield the final IND-Cl2-Inhibitor .
Characterization:
-
The structure of the synthesized inhibitor should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16][17]
Caption: General workflow for the synthesis and characterization of IND-Cl2-Inhibitor.
Validation of cGAS Inhibitory Activity
Once synthesized and purified, the inhibitory potential of IND-Cl2-Inhibitor must be rigorously evaluated through a series of biochemical and cell-based assays.
Biochemical Assays for Direct cGAS Inhibition
Biochemical assays are crucial for determining the direct inhibitory effect of the compound on cGAS enzymatic activity. The Transcreener® cGAMP cGAS Assay is a reliable method for this purpose.[8][18][19]
Protocol: Transcreener® cGAMP cGAS FP Assay [8]
Principle: This is a competitive fluorescence polarization (FP) immunoassay. cGAMP produced by cGAS competes with a fluorescently labeled cGAMP tracer for binding to a highly specific anti-cGAMP antibody. Inhibition of cGAS leads to lower cGAMP production, resulting in more tracer binding to the antibody and a higher FP signal.
Materials:
-
Recombinant human cGAS enzyme
-
dsDNA (e.g., Herring Testes DNA)
-
ATP and GTP
-
Transcreener® cGAMP cGAS FP Assay Kit (containing anti-cGAMP antibody, cGAMP-tracer, and stop/detect buffer)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.
-
Add varying concentrations of IND-Cl2-Inhibitor or a known cGAS inhibitor (positive control) to the wells of a 384-well plate.
-
Initiate the reaction by adding the cGAS enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30-60 minutes).
-
-
Detection:
-
Stop the enzyme reaction by adding the Stop & Detect Buffer containing the anti-cGAMP antibody and cGAMP-tracer.
-
Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Concentration |
| cGAS Enzyme | 1-5 nM |
| dsDNA | 10-50 ng/µL |
| ATP | 50-100 µM |
| GTP | 50-100 µM |
| IND-Cl2-Inhibitor | Serial dilution (e.g., 10 µM to 0.1 nM) |
Cell-Based Assays for Pathway Inhibition
Cell-based assays are essential to confirm that the inhibitor is cell-permeable and can effectively block the cGAS-STING pathway in a cellular context. THP-1 cells, a human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway, are an excellent model system.[20][21][22]
Protocol: cGAS-STING Pathway Activation in THP-1 Reporter Cells [23]
Principle: THP-1 dual reporter cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the cGAS-STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
Cell culture medium (RPMI 1640, 10% FBS, Penicillin/Streptomycin)
-
dsDNA (e.g., ISD, Herring Testes DNA) for transfection
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase detection reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and differentiate into macrophage-like cells with PMA.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of IND-Cl2-Inhibitor for 1-2 hours.
-
-
Pathway Activation:
-
Transfect the cells with dsDNA to stimulate the cGAS-STING pathway. Include a negative control (no dsDNA) and a positive control (dsDNA without inhibitor).
-
-
Incubation:
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Collect the cell supernatant and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase signal to the control wells.
-
Determine the IC₅₀ value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
-
Quantification of cGAMP by LC-MS/MS
To directly measure the effect of the inhibitor on cGAMP production in cells, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[1][7][24][25][26]
Protocol: cGAMP Quantification in Cell Lysates
Principle: This method provides a highly sensitive and specific quantification of intracellular cGAMP levels.
Materials:
-
THP-1 cells
-
dsDNA for transfection
-
IND-Cl2-Inhibitor
-
Methanol
-
Acetonitrile
-
Water with 0.1% formic acid
-
Internal standard (¹³C₁₀,¹⁵N₅-cGAMP)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis:
-
Treat THP-1 cells with the inhibitor and stimulate with dsDNA as described in the cell-based assay protocol.
-
Lyse the cells with a cold methanol/acetonitrile/water (2:2:1) solution containing the internal standard.
-
-
Sample Preparation:
-
Centrifuge the lysates to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate HPLC column (e.g., C18) for separation.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify cGAMP and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of cGAMP in each sample by comparing the peak area ratio of cGAMP to the internal standard against a standard curve.
-
Conclusion and Future Directions
The strategic use of this compound as a starting scaffold presents a promising avenue for the development of novel and potent cGAS inhibitors. The protocols detailed in this application note provide a comprehensive framework for the synthesis, purification, and thorough validation of such compounds. By combining robust synthetic chemistry with a multi-tiered validation approach encompassing biochemical, cell-based, and analytical methodologies, researchers can confidently advance their drug discovery programs targeting the cGAS-STING pathway for the treatment of autoimmune and inflammatory diseases. Further optimization of the indazole scaffold through structure-activity relationship (SAR) studies will be crucial in identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caribjscitech.com [caribjscitech.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual [protocols.io]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. invivogen.com [invivogen.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 24. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6,7-dichloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
6,7-dichloro-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties. The specific substitution pattern of this compound-3-carboxylic acid, with its electron-withdrawing chlorine atoms and a carboxylic acid handle for further derivatization, makes it a valuable intermediate for the synthesis of novel drug candidates. This document provides a comprehensive guide to a reliable and scalable synthetic route to this important compound, grounded in established chemical principles.
Strategic Approach: The Japp-Klingemann Reaction
The synthesis of the target molecule is strategically designed around the Japp-Klingemann reaction. This classical organic reaction provides a robust method for the formation of arylhydrazones from aryl diazonium salts and β-ketoesters.[1] The resulting hydrazone is then cyclized in a manner analogous to the Fischer indole synthesis to construct the indazole ring system. This multi-step approach offers a high degree of control and is amenable to the specific substitution pattern of the target molecule, starting from the readily available 2,3-dichloroaniline.
The overall synthetic pathway can be summarized in four key stages:
-
Diazotization: Conversion of 2,3-dichloroaniline to its corresponding diazonium salt.
-
Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl acetoacetate to form the key intermediate, ethyl 2-((2,3-dichlorophenyl)hydrazono)-3-oxobutanoate.
-
Intramolecular Cyclization: Acid-catalyzed cyclization of the hydrazone intermediate to yield ethyl this compound-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the final product, this compound-3-carboxylic acid.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.
The Japp-Klingemann Reaction Mechanism
The Japp-Klingemann reaction commences with the deprotonation of the active methylene group of the β-ketoester (ethyl acetoacetate) by a base (sodium acetate) to form a nucleophilic enolate. This enolate then attacks the electrophilic terminal nitrogen of the diazonium salt, forming an azo intermediate. Under the reaction conditions, this intermediate undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable arylhydrazone.[1]
Indazole Ring Formation: A Fischer-Type Cyclization
The cyclization of the arylhydrazone to the indazole ring proceeds via a mechanism analogous to the well-known Fischer indole synthesis.[2] Under acidic conditions, the hydrazone tautomerizes to its enamine form. A[1][1]-sigmatropic rearrangement then occurs, followed by rearomatization of the benzene ring. Subsequent intramolecular nucleophilic attack and elimination of water lead to the formation of the stable indazole ring system.
References
Application Notes & Protocols for the Synthesis of 6,7-dichloro-1H-indazole-3-carbaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 6,7-dichloro-1H-indazole-3-carbaldehyde, a key heterocyclic building block for drug discovery and medicinal chemistry. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is central to numerous kinase inhibitors.[1][2][3] The aldehyde functionality at the C3 position serves as a versatile synthetic handle for constructing diverse molecular architectures.[1][3] This guide details a robust protocol based on the Vilsmeier-Haack reaction, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The preparation of this compound-3-carbaldehyde is efficiently achieved via the Vilsmeier-Haack reaction. This classic formylation method is ideal for electron-rich heterocyclic systems. The reaction proceeds through two primary stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic aromatic substitution onto the indazole ring, followed by hydrolysis.
Causality of the Mechanism:
-
Vilsmeier Reagent Formation: The reaction is initiated by the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a stable phosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][5][6]
-
Electrophilic Attack: The this compound, being an electron-rich heterocycle, acts as the nucleophile. The C3 position of the indazole ring is the most nucleophilic site and attacks the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrazole ring within the indazole system.
-
Aromatization and Hydrolysis: A base (such as DMF from the reaction mixture) abstracts the proton from the C3 carbon, restoring aromaticity and forming a neutral intermediate. This intermediate is then hydrolyzed during the aqueous workup phase. Water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product, this compound-3-carbaldehyde.[4][6]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and ensuring high purity of the final product.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity | Notes |
| This compound | 261953-36-2 | >97% | Starting Material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | >99% | Acylating agent activator |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% | Reagent and Solvent |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, >99.8% | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | For quenching/neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | ACS Grade | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Drying Agent |
| Silica Gel | 63231-67-4 | 230-400 mesh | For column chromatography |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert gas line (Argon or Nitrogen)
-
Ice bath
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
Step 1: Preparation of the Vilsmeier Reagent (Perform in a fume hood)
-
To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the addition funnel over 30 minutes.
-
Expertise Note: This addition is highly exothermic. Maintaining a low temperature is critical to prevent the decomposition of the Vilsmeier reagent and control the reaction rate. The formation of a white solid may be observed.
-
Step 2: Formylation Reaction
-
After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of the starting material to the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction Progression and Monitoring
-
Heat the reaction mixture to reflux (approx. 40-45 °C for DCM/DMF) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
Step 4: Quenching and Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Trustworthiness Note: This quenching step must be done cautiously as it hydrolyzes the reactive intermediates and neutralizes excess POCl₃, which can be vigorous.
-
-
Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is neutral (pH ~7-8). This step neutralizes the hydrochloric and phosphoric acids generated.
Step 5: Isolation and Purification
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound-3-carbaldehyde.
Data Summary and Characterization
| Parameter | Value |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Appearance | Expected to be a white to pale yellow solid[7] |
| Expected Yield | 70-85% (based on analogous reactions) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5-14.0 ppm (br s, 1H, N-H)
-
δ ~10.2 ppm (s, 1H, -CHO)
-
δ ~8.0-8.2 ppm (d, 1H, Ar-H)
-
δ ~7.3-7.5 ppm (d, 1H, Ar-H)
-
Note: Exact shifts and coupling constants for aromatic protons will depend on the specific electronic environment.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~187 ppm (C=O)
-
δ ~145, 142, 128, 125, 120, 115, 110 ppm (Aromatic and Indazole carbons)
-
-
IR (ATR, cm⁻¹):
-
~3300 (N-H stretch)
-
~1670 (C=O aldehyde stretch)[8]
-
~1600, 1450 (C=C aromatic stretch)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₈H₅Cl₂N₂O [M+H]⁺: 214.9828; Found: [Expected value ± 5 ppm]
-
Safety and Handling
This synthesis involves hazardous materials and must be conducted with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases.[9] Always handle with extreme care, wearing heavy-duty gloves, safety goggles, and a lab coat. Ensure no contact with moisture.[10] All glassware must be thoroughly dried before use.
-
N,N-Dimethylformamide (DMF): An irritant and potential reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and potential carcinogen. Minimize exposure by working in a fume hood.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases acidic gases. This must be performed slowly in a large, open beaker within a fume hood.
Emergency Procedures:
-
Skin Contact (POCl₃): Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation (POCl₃): Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
Scale-up synthesis of 6,7-Dichloro-1H-indazole
An Application Note and Protocol for the Scalable Synthesis of 6,7-Dichloro-1H-indazole
Introduction
This compound is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. As a halogen-substituted indazole, it serves as a privileged scaffold for the synthesis of complex molecules with a wide array of pharmacological activities.[1] The indazole nucleus is a core component in numerous compounds developed as kinase inhibitors for targeted cancer therapies, making a robust and scalable synthesis of its derivatives highly valuable for pharmaceutical research and development.[1][2]
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for transitioning from laboratory-scale preparations to multi-kilogram production. The protocol is designed for researchers, process chemists, and drug development professionals, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Synthetic Strategy and Mechanism
The selected synthetic route proceeds from the commercially available starting material, 2-amino-3,4-dichlorobenzaldehyde. The strategy is centered around a classical and reliable method for indazole formation: the diazotization of an ortho-amino benzaldehyde followed by an intramolecular reductive cyclization. This approach is well-suited for scale-up due to its use of readily available reagents and relatively mild conditions compared to some metal-catalyzed alternatives.[3][4]
The reaction mechanism involves two key transformations:
-
Diazotization: The primary aromatic amine of 2-amino-3,4-dichlorobenzaldehyde is converted into a diazonium salt using sodium nitrite under acidic conditions. The electrophilic nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid like hydrochloric acid, attacks the nucleophilic amine. Subsequent proton transfers and elimination of water yield the aryl diazonium salt intermediate.
-
Reductive Cyclization: The generated diazonium salt is then reduced, typically using a mild reducing agent such as sodium sulfite or stannous chloride. This reduction facilitates an intramolecular cyclization where the nitrogen of the reduced diazonium group attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and aromatization lead to the formation of the stable 1H-indazole ring system.
Visualizing the Synthesis Workflow
The overall process, from starting material to the final purified product, is outlined in the workflow diagram below. This visual guide provides a high-level overview of the key stages involved in the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-up Protocol
This protocol is designed for a target scale of ~100 g of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with adequate containment.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2-Amino-3,4-dichlorobenzaldehyde | 63357-66-4 | 190.02 | 114 g | 0.60 | Starting material |
| Hydrochloric Acid (37%, concentrated) | 7647-01-0 | 36.46 | 240 mL | ~2.88 | Use with extreme caution |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 45.5 g | 0.66 | Use a slight excess (1.1 eq) |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | 302 g | 2.40 | Reducing agent (4.0 eq) |
| Deionized Water | 7732-18-5 | 18.02 | ~4.5 L | - | For solutions and washing |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | For neutralization |
| Ethanol | 64-17-5 | 46.07 | ~1 L | - | For recrystallization |
| Activated Carbon | 7440-44-0 | 12.01 | ~10 g | - | For decolorizing during purification |
Step-by-Step Procedure
Part A: Diazotization
-
Acidic Suspension: In a 2 L three-necked round-bottom flask (or reactor) equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (240 mL) and deionized water (400 mL). Cool the solution to 0-5 °C using an ice-salt bath.
-
Add Starting Material: Slowly add 2-amino-3,4-dichlorobenzaldehyde (114 g, 0.60 mol) to the cold acid solution with vigorous stirring. Maintain the temperature below 10 °C. A fine slurry will form. Stir for an additional 30 minutes at 0-5 °C to ensure complete salt formation.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (45.5 g, 0.66 mol) in deionized water (150 mL).
-
Form Diazonium Salt: Add the sodium nitrite solution dropwise to the slurry from the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature strictly between 0 °C and 5 °C. The reaction is exothermic. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). After the addition is complete, stir the resulting solution for another 30 minutes at 0-5 °C.
Part B: Reductive Cyclization
-
Prepare Reducing Solution: In a separate 5 L reactor or flask, dissolve sodium sulfite (302 g, 2.40 mol) in deionized water (2 L). Cool this solution to 10-15 °C.
-
Initiate Cyclization: Add the cold diazonium salt solution from Part A to the sodium sulfite solution in a slow, controlled stream over approximately 2 hours. Crucial: Monitor the temperature of the sulfite solution, keeping it below 25 °C. Foaming and gas evolution (nitrogen) will occur. The color of the mixture will change significantly.
-
Complete Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC.
Part C: Work-up and Isolation
-
Cool and Neutralize: Cool the reaction mixture back down to room temperature. Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ will evolve.
-
Precipitate Product: The crude product will precipitate out of the solution as a solid. Stir the slurry at room temperature for 1-2 hours to maximize precipitation.
-
Isolate Crude Product: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.
-
Dry Crude Product: Dry the crude product in a vacuum oven at 50 °C until a constant weight is achieved.
Part D: Purification
-
Recrystallization: Transfer the dried crude solid to a suitable flask. Add ethanol and heat the mixture to reflux until the solid is completely dissolved. If the solution has a strong color, add a small amount of activated carbon and reflux for an additional 15 minutes.
-
Filter and Crystallize: Hot-filter the solution through a pad of Celite to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolate Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.
Process Optimization and Scale-up Considerations
-
Thermal Management: Both the diazotization and the initial phase of the reductive cyclization are exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of impurities. The use of a jacketed reactor with a reliable cooling system is mandatory.
-
Reagent Addition Rate: Slow, controlled addition of the sodium nitrite and the diazonium salt solution is paramount for safety and selectivity. Using a syringe pump or a metering pump is highly recommended for precise control.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in the slurry phases, and to facilitate heat transfer. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Troubleshooting:
-
Low Yield: Often caused by poor temperature control during diazotization, leading to decomposition of the diazonium salt. Ensure the temperature is kept below 5 °C.
-
Impure Product: Side reactions can lead to the formation of phenolic byproducts or azo-coupled compounds. Slow addition and proper stoichiometry are key to minimizing these.[5] Purification by column chromatography may be necessary if recrystallization is insufficient.[6][7]
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and identify any major organic impurities.
-
HPLC: To determine the purity of the final compound (typically >98% for pharmaceutical intermediates).
-
Mass Spectrometry: To confirm the molecular weight of the product (C₇H₄Cl₂N₂, MW: 187.03 g/mol ).
-
Melting Point: To compare with literature values as a measure of purity.
Safety and Hazard Information
This synthesis involves hazardous materials and potentially energetic reactions. A thorough risk assessment must be performed before commencing any work.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves, goggles, and a lab coat.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
-
Aryl Diazonium Salts: Can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after it is prepared. The risk is minimized by keeping the temperature low (0-5 °C).
-
Gas Evolution: Both the cyclization (N₂) and neutralization (CO₂) steps produce significant amounts of gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemically resistant gloves are required at all times. All operations should be performed within a chemical fume hood.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 6,7-Dichloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of 6,7-Dichloro-1H-indazole in Modern Drug Discovery
This compound is a halogen-substituted indazole derivative that has emerged as a pivotal building block in medicinal chemistry.[1] The indazole scaffold is a privileged structure, known to be a core component in a wide array of pharmacologically active agents, including potent kinase inhibitors for targeted cancer therapies.[1][2][3] The specific substitution pattern of this compound provides a unique template for synthetic functionalization, enabling the creation of diverse molecular libraries for biological screening.[1]
Given its role as a key starting material, the unequivocal confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for the integrity of downstream applications. In drug development, the quality of the starting material directly impacts the validity of biological data and the safety profile of potential drug candidates. This guide provides a comprehensive suite of analytical methods and detailed protocols designed to offer a self-validating system for the complete characterization of this compound, ensuring the highest standards of scientific rigor.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for designing appropriate analytical methodologies, from selecting HPLC solvents to interpreting mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Monoisotopic Mass | 185.97516 Da | [4] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
| Calculated XlogP | 2.8 | [4] |
| Aqueous Solubility | 0.077 g/L at 25°C (predicted) | [1] |
| Tautomerism | Exists predominantly as the 1H-indazole tautomer, which is thermodynamically more stable than the 2H form. | [2] |
The Analytical Characterization Workflow: A Strategy for Certainty
A robust analytical workflow does not rely on a single technique but integrates orthogonal methods to build a comprehensive and irrefutable profile of the compound. Each step provides a unique piece of information, and together they confirm structure, identity, and purity.
Caption: Logical workflow for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a non-polar compound like this compound, reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the method of choice. Purity is determined by comparing the area of the main peak to the total area of all detected peaks.
Expertise & Causality: The choice of a gradient elution (where the mobile phase composition changes over time) is critical. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe.[5] The addition of a small amount of acid (formic or trifluoroacetic acid) to the mobile phase is standard practice to improve peak shape by ensuring that any ionizable groups (like the indazole nitrogen) are consistently protonated. Formic acid is preferred for LC-MS compatibility.[6]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution. Further dilute as necessary for optimal detector response.
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC.[7] |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | A broad gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |
| Detection | 254 nm or PDA Scan (210-400 nm) | Aromatic systems strongly absorb at 254 nm. A PDA detector provides spectral information to assess peak purity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
Data Interpretation:
-
Purity: A pure sample should exhibit one major peak. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Retention Time (RT): The RT of the main peak should be consistent across multiple injections.
-
Peak Tailing/Fronting: Asymmetry in the peak shape can indicate issues with the mobile phase, column, or sample solubility.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[8][9]
Trustworthiness: The most compelling evidence from MS for this specific compound is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing a definitive signature for the presence of two chlorine atoms.
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap). Often coupled directly with an HPLC system (LC-MS).
-
Sample Preparation: Infuse a dilute solution (1-10 µg/mL in acetonitrile/water) of the compound directly into the mass spectrometer, or analyze the eluent from the HPLC peak.
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3-4 kV |
| Data Type | Full Scan, High Resolution |
Data Interpretation:
-
[M+H]⁺ (Positive Mode): Expect a cluster of peaks centered around m/z 186.9824. The theoretical m/z for C₇H₅Cl₂N₂⁺ is 186.9824.[4]
-
[M-H]⁻ (Negative Mode): Expect a cluster of peaks centered around m/z 184.9679. The theoretical m/z for C₇H₃Cl₂N₂⁻ is 184.9679.[4]
-
Isotopic Pattern: Verify the 9:6:1 intensity ratio for the M, M+2, and M+4 peaks in the molecular ion cluster.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure determination in solution.[10]
Expertise & Causality: A combination of 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments is recommended for a complete assignment. For this compound, the ¹H NMR will show distinct signals for the three aromatic protons and the N-H proton. The splitting patterns (coupling) between adjacent protons will confirm their relative positions. ¹³C NMR will show the expected seven carbon signals. The N-H proton signal can sometimes be broad and may exchange with deuterium if a protic solvent like D₂O is added, which is a useful diagnostic test.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[12]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it is excellent at dissolving polar compounds and the N-H proton is usually clearly visible.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and optionally 2D spectra (COSY, HSQC, HMBC).
Predicted NMR Data (in DMSO-d₆): (Note: These are predicted values based on general indazole chemistry and substituent effects. Actual values may vary slightly.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~13.5 | broad singlet (br s) | N-H proton. Its position is concentration and solvent dependent.[13] |
| ¹H | ~8.1 | singlet (s) or narrow doublet | H-3 proton on the pyrazole ring. |
| ¹H | ~7.8 | doublet (d) | H-4 or H-5 proton. |
| ¹H | ~7.2 | doublet (d) | H-4 or H-5 proton. |
| ¹³C | ~140 | C | C-7a (bridgehead) |
| ¹³C | ~135 | CH | C-3 |
| ¹³C | ~120-130 | C | C-6, C-7 (bearing Cl) |
| ¹³C | ~125 | C | C-3a (bridgehead) |
| ¹³C | ~122 | CH | C-5 |
| ¹³C | ~112 | CH | C-4 |
Definitive Confirmation Methods
While HPLC, MS, and NMR provide the bulk of the characterization data, the following techniques offer absolute confirmation.
Elemental Analysis (CHN)
Principle: The sample is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides the percentage by weight of carbon, hydrogen, and nitrogen in the molecule.
Protocol:
-
Submit a small, pure, and dry sample (~2-3 mg) to a dedicated elemental analysis facility.
-
The instrument will perform the combustion and detection automatically.
Data Interpretation: The experimental percentages should match the theoretical values within a narrow margin of error (typically ±0.4%).
-
Theoretical for C₇H₄Cl₂N₂: C, 44.95%; H, 2.16%; N, 14.98%.
Single Crystal X-ray Diffraction
Principle: This technique involves irradiating a single, well-ordered crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise 3D arrangement of every atom, as well as bond lengths and angles.[14][15] It is the gold standard for absolute structure confirmation.[16]
Protocol:
-
Crystal Growth: This is the most challenging step. Grow a single crystal of sufficient quality, typically by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. The instrument rotates the crystal in the X-ray beam and collects the diffraction data.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.
Data Interpretation: The output is a 3D model of the molecule, confirming the connectivity and stereochemistry without ambiguity. It also provides data on intermolecular interactions, such as hydrogen bonding, in the solid state.
Caption: Integration of orthogonal analytical data for definitive characterization.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibitor Screening with 6,7-Dichloro-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, halogenated indazoles, such as 6,7-Dichloro-1H-indazole, have emerged as critical building blocks in the design of potent and selective kinase inhibitors.[3][4] Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[5][6] The chlorine atoms on the indazole ring can engage in specific halogen bonding within the ATP-binding pocket of kinases, a feature that can be exploited to enhance both affinity and selectivity.
This document serves as a comprehensive technical guide for researchers embarking on kinase inhibitor screening campaigns utilizing this compound as a core scaffold. We provide a detailed, field-proven protocol for determining the inhibitory activity of derivative compounds, focusing on the robust and widely adopted ADP-Glo™ Kinase Assay.[7][8] Furthermore, we delineate a strategy for assessing inhibitor selectivity, a critical step in the development of safe and effective targeted therapies.[9][10] The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for informed decision-making in drug discovery programs.
Principle of Kinase Inhibition Screening
The fundamental principle of in vitro kinase inhibitor screening is to quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a test compound. Most kinase inhibitors are competitive with respect to ATP, binding to the enzyme's active site and preventing the phosphorylation of a substrate.[10] The potency of an inhibitor is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5][11]
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay format ideal for high-throughput screening (HTS).[7][12] The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[8][12] A decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in kinase activity.
Experimental Workflows and Protocols
PART 1: Primary Screening and IC50 Determination
This part of the protocol is designed to identify the half-maximal inhibitory concentration (IC50) of compounds derived from this compound against a specific kinase of interest.
Materials and Reagents
-
Kinase-specific peptide substrate
-
This compound derived test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Ultra-Pure ATP (Promega)[14]
-
Kinase Reaction Buffer (e.g., 25mM Tris-HCl pH 7.5, 10mM MgCl₂, 1mM EGTA, 1mM DTT)[15]
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipettes or automated liquid handling system
-
Plate-reading luminometer
Experimental Workflow Visualization
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) of each compound in DMSO. This will be your intermediate plate.
-
Further dilute the intermediate plate into the appropriate kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted compound solutions to the appropriate wells of a white, opaque 384-well plate.[16]
-
Include control wells:
-
Negative Control (0% Inhibition): 5 µL of buffer with the same final DMSO concentration as the test wells.
-
Positive Control (100% Inhibition): 5 µL of a known broad-spectrum kinase inhibitor or buffer without enzyme.
-
-
-
Kinase Reaction:
-
Prepare a solution containing the target kinase at a 2X final concentration in the kinase reaction buffer.
-
Add 5 µL of the kinase solution to all wells except the "no enzyme" positive controls.
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[17]
-
Prepare a 2X ATP/substrate solution. The ATP concentration should ideally be at or near the Km of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to all wells. The total reaction volume is now 20 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Luminescent Signal Detection (Following ADP-Glo™ Protocol): [7][12][16]
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The raw data will be in Relative Light Units (RLU).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).[18]
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition.[11][19]
-
PART 2: Kinase Selectivity Profiling
A crucial aspect of kinase inhibitor development is understanding the compound's selectivity profile. A highly selective inhibitor targets the desired kinase with significantly greater potency than other kinases, minimizing off-target effects.[9][10][20]
Principle
Selectivity is assessed by screening the inhibitor at a fixed concentration (or in a dose-response format) against a broad panel of kinases.[21] The results are often visualized as a percentage of activity remaining for each kinase, providing a clear picture of the inhibitor's specificity.
Protocol
-
Kinase Panel Selection:
-
Choose a commercially available kinase profiling service or an in-house panel that covers a diverse range of the human kinome.[22][23] Companies like Promega, Reaction Biology, and Eurofins Discovery offer such services.[21][22][23]
-
The panel should include kinases from different families to provide a comprehensive assessment of selectivity.
-
-
Screening Format:
-
Single-Dose Screening: A common approach is to screen the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM).[21] This quickly identifies potential off-target interactions.
-
Dose-Response Screening: For key off-targets identified in the single-dose screen, a full IC50 determination should be performed to quantify the potency of the interaction.
-
-
Experimental Procedure:
Data Presentation and Interpretation
The results of a selectivity screen are typically presented in a table or as a graphical representation (e.g., a tree map or bar chart) showing the percent inhibition for each kinase.
| Kinase Target | Test Compound [1 µM] (% Inhibition) |
| Primary Target (e.g., FGFR1) | 95% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 45% |
| Off-Target Kinase C | 12% |
| Off-Target Kinase D | 5% |
Interpretation: In this hypothetical example, the compound shows strong inhibition of the primary target and Off-Target Kinase A, moderate inhibition of Kinase B, and weak to no inhibition of Kinases C and D. This profile suggests that while potent, the compound may have off-target liabilities that need to be addressed through further medicinal chemistry efforts.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting the biological consequences of inhibition. For example, if this compound derivatives are designed to target AXL, a receptor tyrosine kinase, inhibition would be expected to block downstream signaling through pathways like PI3K-Akt and MAPK/ERK.
Caption: Simplified AXL signaling pathway and the point of inhibition.
Conclusion
This compound represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for screening and characterizing the potency and selectivity of derivative compounds. By employing a systematic approach that combines a reliable biochemical assay like ADP-Glo™ with comprehensive selectivity profiling, researchers can efficiently advance their drug discovery projects. The ultimate goal is the identification of lead compounds with a desirable balance of high on-target potency and minimal off-target activity, paving the way for the development of next-generation targeted therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. carnabio.com [carnabio.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. promega.com [promega.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 21. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 22. reactionbiology.com [reactionbiology.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dichloro-1H-indazole
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of 6,7-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights into indazole synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of this compound, commonly proceeding via diazotization and cyclization of 3,4-dichloro-2-methylaniline, is a robust transformation. However, the reactive nature of the diazonium salt intermediate makes the reaction susceptible to several side reactions that can impact yield and purity. This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Yield with a Major Phenolic Impurity Detected
Question: My reaction has a low yield of this compound, and my mass spectrometry and NMR data indicate the presence of 3,4-dichloro-2-methylphenol. What is causing this, and how can I prevent it?
Answer:
Causality: The formation of 3,4-dichloro-2-methylphenol is a classic side reaction in diazotization chemistry. The aryl diazonium salt intermediate is highly susceptible to nucleophilic attack by water, which is present in the aqueous acidic medium.[1][2] This reaction is particularly problematic if the local temperature of the reaction mixture rises, as the diazonium salt is thermally unstable.[3] The loss of dinitrogen gas (N₂) creates a highly reactive aryl cation, which is rapidly quenched by water to form the corresponding phenol.
Preventative Measures & Solutions:
-
Strict Temperature Control: The diazotization step must be maintained between 0 and 5 °C. Use an ice-salt bath for efficient cooling and add the sodium nitrite solution slowly and subsurface to avoid localized overheating.
-
Acid Choice and Concentration: Use a non-nucleophilic strong acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). While hydrochloric acid is common, excess chloride ions can sometimes lead to minor chlorinated byproducts in Sandmeyer-type reactions.[4]
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, using concentrated acid and minimizing excess water can slightly suppress the hydrolysis side reaction.
-
Purification: The phenolic impurity can typically be removed by column chromatography on silica gel. Alternatively, an aqueous basic wash (e.g., with 1 M NaOH) during work-up can extract the acidic phenol into the aqueous layer, although the indazole product itself has some acidic character and may be partially lost.
Issue 2: The Reaction Mixture Develops a Strong Red/Orange Color and a Sticky Precipitate Forms
Question: During the addition of sodium nitrite, my reaction mixture turned a deep orange/red, and I've isolated a colored, hard-to-characterize impurity along with my product. What is this byproduct?
Answer:
Causality: This observation strongly suggests the formation of an azo compound. The aryl diazonium salt is a potent electrophile. If the diazotization is not instantaneous and there is a localized excess of the diazonium salt in the presence of unreacted 3,4-dichloro-2-methylaniline, an azo coupling reaction can occur.[3] The diazonium ion attacks the electron-rich aromatic ring of the starting aniline to form a highly conjugated and, therefore, intensely colored diazoamino- or azo-compound.
Preventative Measures & Solutions:
-
Efficient Mixing: Ensure vigorous stirring throughout the addition of the nitrosating agent to maintain a homogeneous solution and prevent localized concentration gradients.
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise and below the surface of the reaction mixture. This ensures it reacts quickly with the protonated aniline before it can accumulate.
-
Ensure Complete Protonation: The starting aniline must be fully dissolved and protonated in the acid before cooling and beginning the nitrite addition. The protonated aniline is less reactive towards electrophilic attack than the free base.
-
Purification: Azo compounds are often less polar than the desired indazole and can be separated by column chromatography. Their intense color can sometimes stain the silica gel.
Issue 3: Incomplete Conversion of Starting Material
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3,4-dichloro-2-methylaniline. How can I drive the reaction to completion?
Answer:
Causality: Incomplete conversion is typically due to inefficient formation of the diazonium salt. This can be caused by several factors:
-
Insufficient Nitrosating Agent: The stoichiometry of sodium nitrite to the aniline must be at least 1:1. Often, a slight excess (1.05-1.1 equivalents) is used to ensure complete conversion.
-
Inadequate Acidity: At least two equivalents of strong acid are required: one to protonate the starting aniline and another to react with sodium nitrite to generate the active nitrosating species, the nitrosonium ion (NO⁺).[1] Many procedures call for a larger excess of acid to maintain a low pH.
-
Nitrite Decomposition: If the sodium nitrite solution is added to a warm acidic solution, the resulting nitrous acid (HNO₂) can decompose before it reacts with the aniline. This underscores the importance of low temperatures.
Optimization Protocol:
-
Verify Reagent Stoichiometry: Use 1.05 equivalents of NaNO₂ and at least 2.5-3.0 equivalents of H₂SO₄ relative to the starting aniline.
-
Monitor Reaction: Use a starch-iodide test to monitor for the presence of excess nitrous acid. A small drop of the reaction mixture on starch-iodide paper should turn dark blue, indicating that enough nitrosating agent is present. The blue color should persist for several minutes after the addition is complete.
-
Increase Reaction Time: After the nitrite addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes to ensure the diazotization and subsequent cyclization have gone to completion.
| Parameter | Standard Condition | Optimized Condition for Completion |
| NaNO₂ (eq.) | 1.0 | 1.05 - 1.1 |
| H₂SO₄ (eq.) | 2.0 | > 2.5 |
| Temperature | 0 - 5 °C | Maintain strictly at 0 - 5 °C |
| Stir Time | 30 min | 60 - 90 min post-addition |
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and the major side reactions.
Caption: Main reaction and side pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent method is the intramolecular cyclization of a diazotized aniline.[5] Specifically, the reaction starts with 3,4-dichloro-2-methylaniline. This precursor is treated with a nitrosating agent, such as sodium nitrite in a strong acid, to form an in-situ diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, likely via an electrophilic attack on the methyl group followed by rearrangement and proton loss, to yield the stable 1H-indazole ring system.[6]
Q2: Why is strict temperature control (0-5 °C) so critical for this reaction?
A2: Temperature control is paramount for two primary reasons. First, aryl diazonium salts are thermally unstable and can explosively decompose at higher temperatures.[3] Second, even at moderately elevated temperatures (e.g., >10 °C), the rate of decomposition via reaction with water to form the undesired phenol byproduct increases significantly, drastically reducing the yield of the target indazole.[2]
Q3: My NMR shows two distinct sets of peaks for the indazole protons. Could I have formed the 2H-indazole tautomer?
A3: While indazoles can exist as 1H and 2H tautomers, the 1H-indazole is generally the thermodynamically more stable form and is the expected product from this synthetic route.[7] The presence of two sets of peaks is more likely due to restricted rotation or dimerization in the NMR solvent (e.g., DMSO-d₆). Running the NMR at an elevated temperature may cause the peaks to coalesce. Confirmation of the 1H-tautomer can be achieved via 2D NMR experiments like HMBC, which would show a correlation between the N-H proton and carbons C3 and C7a.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves two main techniques.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) is an effective method for obtaining high-purity material.
-
Column Chromatography: For removing significant amounts of side products like the phenolic impurity or colored azo compounds, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[8]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 6,7-Dichloro-1H-indazole
Welcome to the technical support center for 6,7-Dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Given its hydrophobic nature and low aqueous solubility, researchers often face challenges in preparing solutions suitable for in vitro and in vivo studies. This document provides a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic physicochemical properties and expected solubility of this compound?
A1: this compound is a halogen-substituted indazole derivative with the molecular formula C₇H₄Cl₂N₂. Its bicyclic aromatic structure, combined with two chlorine atoms, renders it highly hydrophobic. The calculated aqueous solubility is approximately 0.077 g/L (or 77 µg/mL) at 25°C, classifying it as a poorly soluble compound.[1] While it has very low solubility in water, it is more soluble in polar aprotic organic solvents.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For preparing high-concentration stock solutions (typically 10-50 mM), Dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2] Other suitable organic solvents include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), though their compatibility with specific experimental systems (e.g., certain plastics or cell lines) should be verified.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
A3: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. DMSO is miscible with water, but the compound dissolved within it is not. When the DMSO stock is diluted, the percentage of the organic co-solvent decreases dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution.
To prevent this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤0.5%) while still maintaining the compound's solubility.[3] If precipitation still occurs, you may need to employ advanced formulation strategies discussed in the Troubleshooting Guide below.[4][5]
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, gentle heating (e.g., to 37-40°C) and sonication can be used to accelerate the dissolution process when preparing a stock solution in an organic solvent like DMSO. These methods increase the kinetic energy, facilitating the breakdown of the crystal lattice. However, it is crucial to ensure the compound is stable at the applied temperature. After dissolution, allow the solution to return to room temperature to confirm that the compound does not precipitate out, indicating you have not created an unstable supersaturated solution.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds is strongly influenced by pH.[6][7][8] Indazole itself is amphoteric, meaning it can act as both a weak acid and a weak base.[9] The pKa values for the parent indazole molecule are approximately 1.04 for protonation and 13.86 for deprotonation.[9] For this compound, the electron-withdrawing chlorine atoms will influence these pKa values.
-
In highly acidic conditions (pH < pKa₁): The molecule can be protonated, forming a more soluble cationic salt.
-
In highly alkaline conditions (pH > pKa₂): The N-H proton can be removed, forming a more soluble anionic salt. For most biological experiments conducted near neutral pH (6.8-7.4), the compound will be in its neutral, least soluble form. Therefore, pH adjustment is a viable strategy for solubilization if the experimental conditions can tolerate non-neutral pH.[10][11]
Part 2: Troubleshooting & Experimental Guides
This section provides a systematic workflow and detailed protocols for addressing solubility issues with this compound.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a decision-making process for researchers encountering solubility problems.
Caption: A decision tree for troubleshooting solubility issues.
Data Summary: Solvents and Formulation Aids
The following table provides a summary of common solvents and excipients used to enhance the solubility of poorly soluble compounds.
| Solvent/Excipient | Type | Mechanism of Action | Typical Use & Considerations |
| DMSO | Aprotic Polar Solvent | Disrupts crystal lattice forces through strong dipole interactions. | Excellent for high-concentration stock solutions. Can be toxic to some cell lines at >1%.[2] |
| Ethanol/Methanol | Protic Polar Solvent | Hydrogen bonding and polarity help dissolve compounds. | Often used as a co-solvent with water. Can have cytotoxic effects.[3][10] |
| Polyethylene Glycol (PEG 300/400) | Polymer Co-solvent | Increases the polarity of the solvent system and can form complexes. | Commonly used in preclinical formulations. Generally low toxicity. |
| Tween® 20/80, Cremophor® EL | Surfactants | Form micelles that encapsulate hydrophobic compounds in an aqueous environment.[4] | Very effective but can interfere with biological assays and exhibit cytotoxicity.[3] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes where the hydrophobic drug resides in the central cavity.[4] | Excellent for increasing aqueous solubility with generally low toxicity.[5] |
Experimental Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the standard method for preparing a stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the sealed vial in a sonicator bath for 5-10 minutes or gently warm to 37°C in a water bath until a clear solution is obtained.
-
Verification: Allow the solution to cool to room temperature. Visually inspect for any signs of precipitation. A clear, particle-free solution indicates successful dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
Experimental Protocol 2: Using Co-solvents for Aqueous Dilution
If the compound precipitates upon direct dilution from a DMSO stock, a co-solvent system can maintain solubility.[12][13][14]
-
Prepare Primary Stock: Prepare a concentrated stock solution in DMSO (e.g., 50 mM) as described in Protocol 1.
-
Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary DMSO stock into a suitable co-solvent like ethanol or PEG 400. For example, dilute the 50 mM DMSO stock 1:4 in ethanol to get a 10 mM solution in 20% DMSO / 80% Ethanol.
-
Final Dilution: Slowly add the intermediate stock solution drop-wise into the final aqueous buffer or cell culture medium while vortexing or stirring. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Final Check: Observe the final solution for any signs of cloudiness or precipitate. The final concentration of all organic solvents should be kept to a minimum and a vehicle control must be included in the experiment.
Experimental Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are a powerful tool for significantly increasing the aqueous solubility of hydrophobic compounds.[4] This method creates a more stable aqueous formulation.
-
Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). A 10-20% (w/v) solution is a common starting point.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution. The molar ratio of the drug to cyclodextrin often requires optimization but can start at 1:1 or 1:2.[5]
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution should gradually clarify as the compound is encapsulated.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved material and sterilize the solution.
-
Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the final filtered solution using a validated analytical method like HPLC-UV.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajdhs.com [ajdhs.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ajdhs.com [ajdhs.com]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. jmpas.com [jmpas.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpbr.in [ijpbr.in]
Technical Support Center: Optimizing Derivatization of 6,7-Dichloro-1H-indazole
Welcome to the technical support center for the derivatization of 6,7-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its unique electronic properties and the presence of two reactive nitrogen atoms and two chloro-substituents present specific synthetic hurdles.
This document moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and offer validated strategies to optimize your reaction outcomes.
Section 1: Troubleshooting N-Alkylation Regioselectivity
Direct N-alkylation of the indazole core is notoriously problematic, often yielding a mixture of N1 and N2 isomers, which can be difficult to separate and lead to significant yield loss.[2][3][4] The regiochemical outcome is a delicate balance of thermodynamics, kinetics, and the reaction environment.[5]
Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I selectively synthesize the N1-alkylated derivative?
Answer: Achieving high N1 selectivity requires conditions that favor the thermodynamically more stable 1H-indazole tautomer.[5][6] The key is to control the deprotonation and subsequent alkylation step by carefully selecting the base and solvent.
Core Insight: The combination of a strong, non-coordinating hydride base in a non-polar aprotic solvent is the most reliable method for favoring N1 alkylation. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard.[7][8]
Mechanism of Selectivity: It is postulated that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich substituent (like the chloro groups in your substrate), creating steric hindrance around the N2 position. This directs the incoming electrophile to the less hindered and more nucleophilic N1 position.[3][9]
Workflow: Achieving N1-Selectivity
Caption: Step-by-step workflow for selective N1-alkylation.
Experimental Protocol: Selective N1-Alkylation of this compound [3]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes. Gas evolution should be observed.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.
Q2: My target molecule requires the N2-alkylated isomer. How can I favor its formation?
Answer: Selectively forming the N2-isomer, the kinetic product, is more challenging as it is thermodynamically less stable. Success often depends on exploiting specific electronic or steric factors, or using specialized reagents.
Core Insight: For this compound, the presence of the C7-chloro substituent significantly influences regioselectivity. Electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[7][8]
Strategy 1: Leverage C7-Substituent Effects The chloro group at C7 is electron-withdrawing, which can increase the acidity of the N1-proton and direct alkylation towards the N2 position under certain conditions. While NaH/THF strongly favors N1, switching to a different base/solvent system like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can often yield mixtures, sometimes with a higher proportion of the N2 isomer.[3][4] However, this is often not highly selective.
Strategy 2: Use Specialized Alkylating Agents A highly effective method for selective N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as the electrophile under acidic conditions (e.g., triflic acid). This method proceeds via a proposed protonation of the imidate, followed by nucleophilic attack from the N2-position of the indazole. This protocol has shown excellent N2 selectivity across a range of indazole substrates.[10]
| Condition | Primary Outcome | Rationale |
| NaH in THF | N1-Alkylation | Thermodynamic control; Na+ coordination sterically blocks N2.[3][7] |
| K₂CO₃ in DMF | Mixture of N1/N2 | Less selective conditions; outcome is substrate and electrophile dependent.[6] |
| Alkyl trichloroacetimidate / TfOH | N2-Alkylation | Mechanistic pathway favors attack from the N2-position.[10] |
| C7-Electron Withdrawing Group | Favors N2-Alkylation | Electronic effects can override standard selectivity rules.[7][8] |
| Table 1. Summary of conditions influencing N-alkylation regioselectivity. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling
The two chlorine atoms on the this compound scaffold are ideal handles for introducing molecular diversity via cross-coupling reactions. However, chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, requiring carefully optimized conditions.
Q3: My Suzuki-Miyaura coupling reaction is not working (low yield, starting material recovered). What are the critical parameters to check?
Answer: Failure in Suzuki couplings with chloro-arenes often points to issues with catalyst activity, base effectiveness, or reaction setup. The C-Cl bond is strong, and its activation is typically the rate-limiting step.
Core Insight: For challenging substrates like this compound, the choice of a highly active catalyst system is paramount. This means selecting a modern, electron-rich, and sterically hindered phosphine ligand. Additionally, ensuring all reagents and solvents are rigorously deoxygenated is critical to prevent catalyst decomposition and side reactions.
Troubleshooting Logic: Failed Suzuki Coupling
Caption: A logical guide for troubleshooting a failed Suzuki reaction.
Key Optimization Points:
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds. You must use a more advanced system.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for these challenging couplings.[11]
-
Precatalyst: Using air-stable precatalysts (e.g., SPhos G3) can improve reproducibility.
-
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[12]
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective. The base must be finely powdered to maximize surface area.
-
-
Solvent: A solvent system that can dissolve both the organic and inorganic components is needed.
-
Recommended Solvents: A biphasic mixture of 1,4-dioxane/water or THF/water (typically 4:1 to 10:1) is common.
-
-
Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.
-
Action: You must rigorously degas your solvents (including the water) and maintain a positive pressure of an inert gas (Argon is preferred) throughout the setup and reaction. Failure to do so is a primary cause of homocoupling and catalyst death.[13]
-
Experimental Protocol: Suzuki-Miyaura Coupling [14]
-
Setup: To a reaction vessel (e.g., microwave vial or Schlenk tube), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
Q4: My Buchwald-Hartwig amination of this compound is giving poor results. How can I optimize it?
Answer: The Buchwald-Hartwig amination of electron-deficient, coordinating heterocycles is a known challenge.[15][16] The indazole nitrogen atoms can coordinate to the palladium center, inhibiting the catalytic cycle. Furthermore, the electron-withdrawing nature of the dichloro-substituted ring makes oxidative addition more difficult.
Core Insight: Success relies on using a catalyst system that is both highly active for C-Cl bond activation and resistant to inhibition by the heterocyclic substrate or amine coupling partner.[17] This again points towards the use of sterically hindered, electron-rich ligands.
Key Optimization Points:
-
Ligand Selection: This is the most critical variable. Ligands must be bulky enough to promote the reductive elimination step and prevent the formation of stable, off-cycle Pd-amine or Pd-indazole complexes.[17][18]
-
For Primary & Secondary Aliphatic Amines: Ligands like RuPhos or BrettPhos are often excellent choices.[19]
-
For Anilines or Heteroarylamines: XPhos is a very general and effective ligand.[17]
-
For Challenging Heterocycles: Newly developed N-heterocyclic carbene (NHC) ligands have shown great promise for coupling coordinating heterocycles.[15][16]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly for base-sensitive substrates.[19]
-
-
Palladium Source: Use a reliable palladium source. Pd₂(dba)₃ or Pd(OAc)₂ are common choices, used in combination with the selected ligand. Air-stable precatalysts (e.g., XPhos G3) are highly recommended for consistency.
-
Solvent: Anhydrous, non-protic solvents are required.
-
Recommended Solvents: Toluene or 1,4-dioxane are generally the best choices.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination and a key inhibition pathway.
Section 3: General FAQs
Q5: My purified this compound derivative appears impure by NMR, but shows a single spot on TLC. What could be the issue?
Answer: This is a classic problem when dealing with regioisomers, such as the N1 and N2 alkylated products. These isomers often have very similar polarities and can co-elute on silica gel, appearing as a single spot in many common TLC solvent systems (e.g., hexanes/ethyl acetate). Your NMR spectrum is the more reliable indicator of purity in this case. You will likely see two distinct sets of peaks for the two isomers.
Solution:
-
Optimize Chromatography: Try a different solvent system with varying polarity or components that can interact differently with the two isomers (e.g., adding dichloromethane or a small amount of methanol).
-
Alternative Purification: If chromatography fails, consider recrystallization or preparative HPLC.
Q6: What are the key spectroscopic handles to differentiate N1- and N2-substituted indazole isomers?
Answer: ¹H NMR spectroscopy is the most powerful tool for this differentiation. The chemical shifts of the protons on the indazole ring, particularly H3 and H5/H4, are sensitive to the position of the N-substituent. While specific shifts depend on the exact substitution pattern, generally, the protons of the N1 isomer are slightly more deshielded (appear at a higher ppm) compared to the N2 isomer. 2D NMR techniques like HMBC and NOESY can provide definitive structural proof.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
6,7-Dichloro-1H-indazole stability and degradation pathways
Welcome to the technical support center for 6,7-dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As a halogenated indazole derivative, understanding its chemical behavior under various experimental and storage conditions is critical for ensuring the integrity of your research and development activities.
Introduction to the Stability of this compound
This compound is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The indazole scaffold itself is a privileged structure in drug discovery, but its stability can be influenced by substituents and environmental factors.[1] The dichloro-substitution on the benzene ring can affect the electron density of the heterocyclic system, potentially influencing its susceptibility to various degradation pathways.
This guide will walk you through the common stability challenges you may encounter and provide practical solutions and protocols to mitigate them. The information presented is a synthesis of established knowledge on indazole chemistry, forced degradation studies of related compounds, and adherence to ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the known reactivity of the indazole ring system and related halogenated heterocyclic compounds, this compound is likely susceptible to the following primary degradation pathways:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. A common pathway for indazoles is a rearrangement to form benzimidazole derivatives.[2] In some cases, photodimerization can also occur.
-
Oxidative Degradation: The indazole ring and any susceptible functional groups can be oxidized. The presence of chlorine atoms may influence the rate and products of oxidation.
-
Hydrolytic Degradation: The compound may undergo hydrolysis under acidic or basic conditions, although the indazole ring itself is generally stable to hydrolysis. The rate is pH-dependent.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specifically:
-
Temperature: Store at 2-8°C.
-
Light: Protect from light by using amber vials or storing in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.
Q3: Is this compound soluble in common laboratory solvents?
The calculated aqueous solubility of this compound is 0.077 g/L at 25°C, indicating it is poorly soluble in water. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. When preparing stock solutions, it is advisable to perform a small-scale solubility test first.
Q4: Are there any known incompatibilities with other chemical reagents?
Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. When used in chemical reactions, it is important to consider the compatibility of all reagents and solvents with the indazole ring system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing an unexpected peak in my HPLC analysis of a freshly prepared solution of this compound.
-
Possible Cause 1: Photodegradation. If the solution was exposed to ambient or UV light during preparation or while waiting for analysis, photodegradation may have occurred. The most likely photodegradation product is a benzimidazole isomer.
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound in a light-protected vial (e.g., amber vial).
-
Minimize the exposure of the solution to light during all handling steps.
-
Analyze the freshly prepared solution by HPLC immediately.
-
If the unexpected peak is absent or significantly reduced, photodegradation is the likely cause.
-
-
Possible Cause 2: Presence of an Isomeric Impurity. The synthesis of indazoles can sometimes result in the formation of isomers.
-
Troubleshooting Steps:
-
Review the certificate of analysis (CoA) of your compound to check for known impurities.
-
Consider using a higher resolution HPLC method or a different column to improve the separation of potential isomers.
-
If possible, use a reference standard of any suspected isomeric impurity to confirm its identity.
-
Problem 2: My reaction yield is consistently low when using this compound as a starting material, and I observe multiple side products.
-
Possible Cause 1: Degradation under Reaction Conditions. The reaction conditions (e.g., temperature, pH, presence of oxidizing or reducing agents) may be causing the degradation of your starting material.
-
Troubleshooting Steps:
-
Monitor Starting Material Stability: Before adding all reaction components, run a control experiment where you subject this compound to the reaction conditions (solvent, temperature, base/acid if applicable) for the intended reaction time. Analyze the mixture by HPLC or TLC to check for degradation.
-
Modify Reaction Conditions: If degradation is observed, consider using milder reaction conditions, such as a lower temperature, a weaker base/acid, or degassing the reaction mixture to remove oxygen.
-
Protecting Groups: If the indazole nitrogen is reactive under your conditions, consider protecting it with a suitable protecting group (e.g., Boc, SEM) before proceeding with the reaction.
-
-
Possible Cause 2: Incompatibility with Reagents. One or more of the reagents may be reacting with the indazole ring.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search on the compatibility of your chosen reagents with the indazole scaffold.
-
Staged Addition: If possible, add the reagents in a different order to minimize the time the indazole is exposed to potentially incompatible substances.
-
Problem 3: I am performing a forced degradation study on a new drug candidate containing the this compound moiety and I am not seeing significant degradation under certain stress conditions.
-
Possible Cause: Insufficiently Harsh Stress Conditions. The conditions you are using may not be strong enough to induce degradation. The goal of a forced degradation study is to achieve 5-20% degradation.[3][4]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).
-
Increase Exposure Time: Extend the duration of the stress test.
-
Refer to the Protocol: Consult the detailed protocol for forced degradation studies provided in the next section for recommended starting conditions and escalation strategies.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[3][]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a photodiode array (PDA) detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent mixture.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for 24 hours.
-
After exposure, dissolve the solid in the initial solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | 105°C or 20°C below melting point | Up to 7 days |
| Photolytic | ICH Q1B conditions | As per chamber settings | To achieve target exposure |
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of indazoles and related compounds.
Caption: Potential Oxidative Degradation Pathway.
References
- 1. Forced degradation studies on axitinib and characterization of its degradation products by liquid chromatography‐high resolution mass spectrometry and nuclear magnetic resonance spectroscopy along with its in silico toxicity assessment | Semantic Scholar [semanticscholar.org]
- 2. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Technical Support Center for the Purification of Chlorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges of chlorinated indazoles. As a Senior Application Scientist, I have compiled this guide to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows. Chlorinated indazoles are a pivotal class of heterocycles in medicinal chemistry, and achieving the high purity required for downstream applications is paramount. This guide is structured to anticipate the hurdles you may encounter and provide robust, field-proven solutions.
Part 1: Troubleshooting Guides - A Symptom-Based Approach
This section is designed to address the most common issues encountered during the purification of chlorinated indazoles in a direct question-and-answer format.
Recrystallization Woes
Question: My chlorinated indazole "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically occurs when the solute is highly supersaturated at a temperature above its melting point in the chosen solvent system, or when significant impurities are present, depressing the melting point of the mixture.
Causality and Troubleshooting Steps:
-
High Supersaturation/Rapid Cooling: If the solution cools too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of the primary solvent to slightly decrease saturation. Allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the polarity match may be suboptimal.
-
Solution: A two-solvent system is often effective here. Dissolve your chlorinated indazole in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent cloudiness (the point of saturation). Reheat to clarify and then allow to cool slowly. For chlorinated indazoles, common "good" solvents include ethyl acetate, acetone, and ethanol, while "poor" solvents are often hexanes or water.[1]
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point.
-
Solution: If slow cooling and solvent adjustments fail, the impurity level may be too high for recrystallization alone. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel to remove polar impurities, before attempting recrystallization again.
-
Question: I have a very low yield after recrystallization of my chlorinated indazole. What are the likely causes and how can I improve it?
Answer: A low yield is a frequent and frustrating issue in recrystallization. The primary culprits are using too much solvent, premature crystallization, or the inherent solubility of your compound in the cold solvent.
Causality and Troubleshooting Steps:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve your compound will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: After filtering your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent to increase the concentration and cooling the solution again. For future attempts, be meticulous in adding just enough hot solvent to achieve dissolution.
-
-
Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Use a pre-heated funnel and filter flask for hot filtrations. Also, add a slight excess of the hot solvent before filtering to ensure the compound remains in solution. This excess can then be evaporated before the final cooling and crystallization step.
-
-
Substantial Solubility in Cold Solvent: Some compounds remain significantly soluble even in a cold "poor" solvent.
-
Solution: Ensure you are cooling the crystallization mixture to an appropriate temperature, typically in an ice bath (0-5 °C), to minimize solubility. If the yield is still poor, you may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.
-
Chromatography Complications
Question: My chlorinated indazole isomers are co-eluting during column chromatography on silica gel. How can I improve their separation?
Answer: The separation of positional isomers of chlorinated indazoles is a classic purification challenge due to their very similar polarities. Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.
Causality and Troubleshooting Steps:
-
Suboptimal Mobile Phase Polarity: The eluent may be too polar, causing both isomers to move too quickly up the column with little differentiation, or not polar enough, resulting in broad, overlapping bands.
-
Solution: A systematic approach to solvent system selection is key. Start with a relatively non-polar system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. For example, begin with 95:5 hexanes:ethyl acetate and run a series of TLC plates with increasing amounts of ethyl acetate (e.g., 90:10, 85:15). Look for a solvent system that gives Rf values between 0.2 and 0.4 and maximizes the separation between the isomer spots.
-
-
Insufficient Stationary Phase Interaction: Standard silica gel may not provide enough specific interactions to resolve closely related isomers.
-
Solution: Consider using a different stationary phase. Sometimes, simply using a silica gel with a smaller particle size or a different pore size can enhance resolution. Alternatively, other stationary phases like alumina or reversed-phase silica (C18) can offer different selectivities. For reversed-phase chromatography, you would use a polar mobile phase, such as acetonitrile/water or methanol/water.
-
-
Poor Column Packing and Loading: An improperly packed column will lead to band broadening and poor separation. Overloading the column with too much crude material will also compromise resolution.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Dissolve your crude product in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated solution.
-
Question: I suspect my chlorinated indazole is degrading on the silica gel column. Is this possible and what can I do about it?
Answer: Yes, degradation on silica gel is a real possibility, especially for compounds with acid-sensitive or base-sensitive functional groups. Silica gel is weakly acidic and can catalyze the degradation of certain molecules.
Causality and Troubleshooting Steps:
-
Acid-Catalyzed Degradation: The slightly acidic nature of silica gel can lead to the hydrolysis of sensitive functional groups or other rearrangements.
-
Solution: You can neutralize the silica gel by adding a small percentage of a non-polar amine, such as triethylamine (typically 0.1-1%), to your eluent. This will deactivate the acidic sites on the silica surface. Alternatively, you can use commercially available deactivated silica gel.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.
-
Solution: Optimize your mobile phase to achieve a reasonable elution time. If the compound is moving too slowly, a slightly more polar eluent can speed up the process. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography to minimize contact time.
-
-
Confirmation of Degradation: It's important to confirm that degradation is indeed occurring on the column.
-
Solution: A simple test is to dissolve a small, pure sample of your chlorinated indazole in your chosen eluent, add a small amount of silica gel, and stir the slurry at room temperature for a few hours. Monitor the mixture by TLC or LC-MS to see if any new spots or peaks corresponding to degradation products appear.
-
Part 2: Frequently Asked Questions (FAQs)
1. What are the most common impurities I should expect in the synthesis of chlorinated indazoles?
The most common impurities often arise from the synthetic route. These can include:
-
Over-chlorinated products: Formation of di- or tri-chlorinated indazoles if the chlorinating agent is too reactive or used in excess.
-
Positional Isomers: Depending on the substitution pattern of the starting material, different regioisomers of the chlorinated indazole can be formed.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic method used. For example, in syntheses involving cyclization, incomplete cyclization products may be present.
2. Which analytical techniques are best for assessing the purity of my chlorinated indazole?
A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and for selecting a suitable solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is ideal for quantifying the purity of your final compound and detecting minor impurities.[3][4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separating components of a mixture and identifying them by their mass-to-charge ratio. It is particularly useful for identifying unknown impurities and degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also be used to identify and quantify impurities if their signals are resolved from those of the main compound.
3. Can I use a single-solvent system for the recrystallization of chlorinated indazoles?
While possible, finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature but highly soluble when hot) can be challenging. Often, a two-solvent (or mixed-solvent) system provides more flexibility and better results for achieving high purity and yield.[8] A patent on separating substituted indazole isomers highlights the use of mixed solvents like acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[1]
4. My chlorinated indazole is a solid, but it runs as a streak on my TLC plate. What does this indicate?
Streaking on a TLC plate can indicate several issues:
-
Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.
-
Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move from the baseline. If it's too polar, it may streak up the plate.
-
Ionic or Very Polar Compound: If your chlorinated indazole has a particularly acidic or basic site, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue by suppressing ionization.
-
Decomposition: As discussed earlier, your compound might be degrading on the silica plate.
5. How do I choose between recrystallization and column chromatography for my chlorinated indazole?
The choice depends on the nature and quantity of the impurities, as well as the amount of material you need to purify.
-
Recrystallization is generally a better technique for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than your desired compound. It is often more scalable for larger quantities.
-
Column Chromatography is more effective for separating mixtures with multiple components or for separating isomers with similar polarities. It is an excellent technique for obtaining a highly pure sample, albeit often with more solvent waste and being more labor-intensive for large scales.
Part 3: Data Summaries and Experimental Protocols
Table 1: Comparison of Purification Techniques for Chlorinated Indazoles
| Technique | Pros | Cons | Best For |
| Recrystallization | - Scalable- Cost-effective- Can yield highly crystalline material | - Not effective for separating isomers- Can have low yields- "Oiling out" can be an issue | - Final purification step for removing minor impurities- Large-scale purification |
| Column Chromatography | - Excellent for isomer separation- Can separate complex mixtures- High purity achievable | - Can be time-consuming and labor-intensive- Generates significant solvent waste- Potential for on-column degradation | - Separation of positional isomers- Purification of very impure samples- Small to medium scale purification |
| Preparative HPLC | - Very high resolution and purity- Automated | - Expensive equipment and columns- Limited sample loading capacity | - Final polishing step for very high purity- Isolation of small quantities of material |
Protocol 1: General Procedure for Recrystallization of a Chlorinated Indazole
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude chlorinated indazole in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. Identify a solvent in which the compound is sparingly soluble at room temperature but fully dissolves upon heating. Alternatively, find a "good" solvent and a "poor" solvent for a two-solvent recrystallization.
-
Dissolution: Place the crude chlorinated indazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two Solvents: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Flash Column Chromatography of a Chlorinated Indazole
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your desired compound from its impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the chosen eluent (wet packing) or by carefully pouring the dry silica gel into the column filled with the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude chlorinated indazole in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated indazole.
Part 4: Visualizing Purification Workflows
Diagram 1: Decision Tree for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization problems.
Diagram 2: Workflow for Isomer Separation by Column Chromatography
Caption: Systematic approach for separating isomers using column chromatography.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Troubleshooting N-alkylation of 6,7-Dichloro-1H-indazole
Welcome to the technical support center for the N-alkylation of 6,7-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The indazole scaffold is a cornerstone in modern drug discovery, but its N-alkylation is frequently plagued by challenges, most notably the control of regioselectivity.[1][2][3][4] This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and the chemical logic behind these recommendations.
The Core Challenge: Regioselectivity in Indazole Alkylation
The fundamental issue in the N-alkylation of this compound arises from its nature as an ambident nucleophile. After deprotonation by a base, the resulting indazolide anion possesses two nucleophilic nitrogen atoms, N1 and N2.[5] This duality means that direct alkylation often yields a mixture of the N1- and N2-alkylated regioisomers, complicating synthesis and requiring challenging purification steps.[6][7][8] The ratio of these isomers is not random; it is dictated by a sensitive balance of steric hindrance, electronics, and reaction conditions that favor either the thermodynamic or kinetic product.[9][10] The 1H-indazole tautomer is generally considered the more thermodynamically stable form.[4][5][8][9][11]
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yields a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
Achieving high N1 selectivity typically involves leveraging conditions that favor the formation of the more thermodynamically stable N1 isomer.[4][5][6]
Answer:
-
Choice of Base and Solvent (The "Go-To" Method): The most widely successful and recommended system for promoting N1-alkylation is the combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][2][5][6][11]
-
Causality: The small sodium cation (Na⁺) is believed to chelate with the N2 nitrogen of the indazolide anion. This coordination creates steric hindrance around the N2 position, effectively blocking the approach of the alkylating agent and directing it to the more accessible N1 position.[5][6] This effect is particularly pronounced in indazoles with substituents at the C3 position that can participate in chelation, but it remains a dominant factor even without them.[1][2]
-
-
Alkylating Agent: This method is robust for a variety of primary alkyl halides (e.g., bromides) and tosylates.[1][11]
-
Temperature: The reaction is typically started at 0 °C for the deprotonation step with NaH and then allowed to warm to room temperature or gently heated (e.g., 50 °C) for the alkylation step.[9]
Q2: I need to synthesize the N2-alkylated isomer. What conditions favor this pathway?
Formation of the N2 isomer often relies on kinetic control or exploiting specific steric or electronic features of the substrate and reagents.
Answer:
-
Steric Hindrance at C7: The 6,7-dichloro substitution pattern on your specific indazole already provides significant steric bulk around the N1 position. This inherent structural feature naturally favors alkylation at the less hindered N2 position.[9] Studies have shown that electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, confer excellent N2 regioselectivity (≥96%) even under NaH/THF conditions, as they sterically shield N1.[1][2][4][11] The C7-chloro atom contributes to this effect.
-
Mitsunobu Reaction: For a more directed approach, the Mitsunobu reaction provides a reliable method for achieving N2 selectivity.[8][9] Using an alcohol as the alkyl source in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD strongly favors the formation of the N2 regioisomer.[3][8][9][12] For example, alkylation of methyl 1H-indazole-3-carboxylate under Mitsunobu conditions gave an N1:N2 ratio of 1:2.5.[9][11]
-
Acid-Catalyzed Methods: Novel methods using catalytic triflic acid (TfOH) with diazo compounds as the alkylating agent have shown extremely high selectivity (up to 100%) for the N2 position.[13] This metal-free system operates under different mechanistic principles than base-mediated reactions.[13]
Q3: My reaction has stalled. I see a lot of unreacted starting material by LC-MS. What should I do?
Low or incomplete conversion is a common issue that can often be resolved by re-evaluating your reaction parameters.[14]
Answer:
-
Check Your Base: Ensure your base is active. Sodium hydride is notoriously reactive with moisture and can lose activity if stored improperly. Use freshly opened NaH or wash it with anhydrous hexane to remove the protective mineral oil and any surface oxidation. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate may lead to incomplete conversion, especially in less polar solvents like THF where they are poorly soluble.[10][11]
-
Solvent and Solubility: Confirm that your this compound is sufficiently soluble in the chosen solvent. If solubility is an issue in THF, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used. However, be aware that using DMF with bases like K₂CO₃ can decrease regioselectivity and lead to mixtures.[7][15][16]
-
Temperature and Time: Some alkylating agents are less reactive and may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS over 24 hours. If conversion is still low, consider gently heating the reaction (e.g., to 50-60 °C).
-
Activate the Alkylating Agent: If you are using an alkyl bromide and the reaction is sluggish, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide via the Finkelstein reaction to form a more reactive alkyl iodide in situ.
Q4: I have a mixture of N1 and N2 isomers. What is the best way to separate them?
Separation of N1 and N2 regioisomers is almost always necessary and is typically achieved using chromatographic techniques.
Answer:
-
Flash Column Chromatography: This is the most common and effective method.[9][16] The two isomers usually have different polarities and can be separated on silica gel.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a standard starting point.
-
Pro-Tip: The N1-alkylated indazole is often less polar than the N2 isomer and will typically elute first from the column, although this is not a universal rule and should be confirmed by analytical TLC.
-
-
Recrystallization: In some cases, if one isomer is formed in significant excess and the crude product is crystalline, recrystallization can be an effective method for purification, particularly on a larger scale.[17] This requires screening various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where one isomer is significantly less soluble than the other.[17]
Data Summary: Conditions for N-Alkylation of Substituted Indazoles
The following table summarizes outcomes based on conditions reported for various substituted indazoles, which provide a strong predictive framework for this compound.
| Indazole Substrate | Base / Catalyst | Solvent | Alkylating Agent | Temp. | N1:N2 Ratio | Approx. Yield (%) | Reference |
| 1H-Indazole-3-carboxylate | NaH | THF | n-pentyl bromide | RT | >99 : <1 | 95 | [11] |
| 7-NO₂-1H-indazole | NaH | THF | n-pentyl bromide | RT→50°C | 4 : 96 | 88 | [4][9] |
| 7-CO₂Me-1H-indazole | NaH | THF | n-pentyl bromide | RT→50°C | <1 : 99 | 94 | [4][9] |
| 1H-Indazole-3-carboxylate | K₂CO₃ | DMF | n-pentyl bromide | RT | 1.4 : 1 | 81 | [4] |
| 1H-Indazole-3-carboxylate | PPh₃ / DIAD | THF | n-pentanol | 0°C→RT | 1 : 2.5 | 78 (total) | [9][11] |
| 1H-Indazole | TfOH (cat.) | DCM | Ethyl diazoacetate | RT | 0 : 100 | 95 | [9][13] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position using the standard NaH/THF system.[3][9]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (target concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C overnight (16-24 hours). Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[3]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the N1-alkylated product.[3]
Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu Reaction)
This protocol utilizes Mitsunobu conditions, which are known to favor the N2 isomer.[8][9][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[9]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.[3][9] A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Concentration: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: The crude mixture contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the residue directly by flash column chromatography to isolate the N2-alkylated product.
Troubleshooting Workflow
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6,7-Dichloro-1H-indazole
Welcome to the technical support center for the synthesis of 6,7-Dichloro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis and identify potential byproducts.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] Its synthesis, while achievable through several routes, presents unique challenges that can impact yield, purity, and scalability. A prevalent and effective method for its preparation is the reductive cyclization of 2,3-dichloro-6-nitrotoluene.[1] This guide will focus on this synthetic pathway, addressing common issues and providing practical solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to two main stages: incomplete formation of the intermediate and inefficient reductive cyclization.
Potential Cause 1: Incomplete Intermediate Formation
The synthesis often proceeds through an enamine intermediate formed from 2,3-dichloro-6-nitrotoluene.[1] If this reaction does not go to completion, the subsequent cyclization will inherently have a lower yield.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents such as pyrrolidine are fresh and of high purity.[1]
-
Reaction Conditions: The formation of the enamine may require elevated temperatures (e.g., 110-120 °C) and sufficient reaction time (3-4 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.[1]
-
Potential Cause 2: Inefficient Reductive Cyclization
The conversion of the intermediate to the final indazole product via reduction is a critical step. The choice and activity of the reducing agent are paramount.
-
Troubleshooting Steps:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on Carbon), ensure the catalyst is fresh and active.[1] Catalyst poisoning can be a significant issue.
-
Reducing Agent Stoichiometry: If employing a chemical reductant, ensure the correct stoichiometry is used. For instance, with sodium cyanoborohydride, a slight excess may be necessary.[1]
-
pH Control: The efficiency of some reducing agents is pH-dependent. For example, the hydride delivery from sodium cyanoborohydride is more effective under acidic conditions.[1]
-
Question 2: I am observing significant impurities in my final product. What are the common byproducts and how can I identify them?
Answer:
The formation of byproducts is a common challenge. The most frequently observed impurities in the synthesis of this compound are detailed in the table below.
| Byproduct Class | Specific Examples | Formation Mechanism | Analytical Identification |
| Incomplete Reduction Intermediates | 2,3-dichloro-6-nitrosotoluene, 2,3-dichloro-6-aminotoluene | The reduction of the nitro group is a stepwise process. Incomplete reduction can lead to the accumulation of nitroso or amino intermediates that fail to cyclize.[2] | * HPLC: Will elute at different retention times than the product. * Mass Spec: Will show molecular ions corresponding to C7H5Cl2NO (nitroso) or C7H7Cl2N (amino). * NMR: Presence of characteristic signals for the respective functional groups. |
| Dehalogenation Products | 6-chloro-1H-indazole, 7-chloro-1H-indazole, 1H-indazole | Reductive conditions, especially with catalysts like Pd/C, can lead to the cleavage of C-Cl bonds. | * HPLC: Will have different retention times, typically eluting earlier than the dichlorinated product. * Mass Spec: Will show molecular ions corresponding to the loss of one or both chlorine atoms. * NMR: Changes in the aromatic proton splitting patterns and chemical shifts. |
| Regioisomers | 6,7-Dichloro-2H-indazole | The cyclization step can sometimes lead to the formation of the thermodynamically less stable 2H-indazole isomer. The ratio of 1H to 2H isomers is influenced by reaction conditions. | * HPLC: May co-elute or have very similar retention times, requiring optimized methods for separation.[3] * NMR: Distinctive differences in the chemical shifts of the indazole ring protons and carbons. 2D NMR techniques like HMBC can definitively distinguish between the isomers.[3] |
| Over-reduction Products | 6,7-dichloro-2,3-dihydro-1H-indazole | Harsh reducing conditions or prolonged reaction times can lead to the reduction of the pyrazole ring. | * HPLC: Will have a different retention time. * Mass Spec: Will show a molecular ion corresponding to C7H6Cl2N2. * NMR: Appearance of aliphatic proton signals and loss of aromaticity in the pyrazole ring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A widely used and effective method is the Leimgruber-Batcho indole synthesis, adapted for indazole formation, which starts from 2,3-dichloro-6-nitrotoluene.[1] This two-step process involves the formation of an enamine intermediate followed by reductive cyclization.[1]
Q2: How can I minimize the formation of dehalogenated byproducts?
Dehalogenation is a common side reaction during the reduction of halogenated aromatic compounds.[4] To minimize this:
-
Choice of Reducing Agent: Milder reducing agents are less likely to cause dehalogenation. For catalytic hydrogenation, the choice of catalyst and support can influence the extent of this side reaction.
-
Reaction Conditions: Control of temperature, pressure (for hydrogenation), and reaction time is crucial. Harsher conditions increase the likelihood of dehalogenation.[4]
Q3: How can I control the regioselectivity to favor the desired 1H-indazole isomer over the 2H-indazole?
The formation of N1 versus N2 substituted indazoles is a classic challenge in heterocyclic chemistry.
-
For the synthesis of the unsubstituted this compound, the 1H-tautomer is thermodynamically more stable and is typically the major product.[5]
-
If N-alkylation or N-arylation is a subsequent step, the regioselectivity can be influenced by the choice of base, solvent, and the nature of the electrophile.
Q4: What are the best methods for purifying crude this compound?
The purification strategy depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile and widely used method for separating the desired product from byproducts with different polarities.[1][3] A silica gel stationary phase with a gradient elution of a solvent system like ethyl acetate/hexane is often effective.[1]
-
Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found where the solubility of the product and impurities differ significantly with temperature.
Experimental Protocols and Visualizations
Standard Synthesis Protocol for this compound
This protocol is adapted from a general procedure for the synthesis of substituted indoles and indazoles.[1]
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110-120 °C for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine intermediate.[1]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.[1]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
References
How to improve the regioselectivity of indazole synthesis
A Guide to Improving Regioselectivity
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective indazole functionalization. The indazole core is a cornerstone in modern drug discovery, but controlling its substitution, particularly at the N-1 and N-2 positions, remains a significant synthetic challenge.[1][2][3]
Direct alkylation of the indazole ring often yields a mixture of N-1 and N-2 regioisomers, leading to difficult separations and reduced yields of the desired product.[4][5] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you steer your synthesis towards the desired isomer with greater precision.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during the N-alkylation of indazoles in a practical question-and-answer format.
Question 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I selectively synthesize the N-1 alkylated product?
Answer:
Achieving high selectivity for the N-1 position hinges on leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[1][2][6] By choosing conditions that allow the reaction to reach thermodynamic equilibrium, you can significantly favor the N-1 product.
Core Strategy: Promote Thermodynamic Control.
The key is to select a base and solvent system that facilitates the formation of the more stable N-1 substituted indazole.
-
Recommended System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for achieving N-1 selectivity.[2][3][4][6]
-
Causality: The sodium cation (Na⁺) is believed to coordinate with the N-2 nitrogen and a nearby electron-rich substituent (e.g., a carbonyl group at the C-3 position), creating steric hindrance that blocks the alkylating agent from attacking the N-2 position.[3][4] This directs the alkylation preferentially to the N-1 position. For certain 3-substituted indazoles, such as 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide, this method can yield >99% N-1 regioselectivity.[2][3][4][6]
-
Alternative Bases: While NaH is highly effective, other bases like cesium carbonate (Cs₂CO₃) can also promote N-1 selectivity, particularly in polar aprotic solvents like DMF. DFT calculations suggest that the cesium cation can form a chelated intermediate, which favors the formation of the N-1 substituted product.[7][8][9]
Workflow for Optimizing N-1 Selectivity
Caption: Workflow for maximizing N-1 regioselectivity in indazole alkylation.
Question 2: I need to synthesize the N-2 alkylated indazole, but my reactions keep favoring the N-1 isomer. What strategies can I use to promote N-2 selectivity?
Answer:
Selectively forming the N-2 isomer, which is often the thermodynamically less favored product, requires a different approach.[10] Strategies typically involve kinetic control, exploiting steric hindrance, or using specific reaction conditions that override the inherent stability of the 1H-indazole tautomer.
Key Strategies for N-2 Selectivity:
-
Exploit Steric Hindrance: The most reliable way to direct alkylation to the N-2 position is to introduce a bulky substituent at the C-7 position of the indazole ring.[1]
-
Causality: A substituent like a nitro (–NO₂) or carboxylate (–CO₂Me) group at C-7 will physically block access to the adjacent N-1 position, forcing the alkylating agent to attack the more accessible N-2 nitrogen.[2][3][6] Even under standard N-1 favoring conditions (NaH/THF), C-7 substituted indazoles can exhibit excellent N-2 regioselectivity (≥96%).[2][3][6]
-
-
Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N-2 alkylated isomer.[2]
-
Example: Alkylation of indazole with n-pentanol under Mitsunobu conditions can yield an N-1 to N-2 ratio of 1:2.5.[2]
-
-
Metal-Mediated and Acid-Catalyzed Reactions:
-
Gallium/Aluminum or Aluminum-mediated direct alkylations with α-bromocarbonyl compounds have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[7][11]
-
In the absence of a base, under neutral or acidic conditions, substitution reactions can favor the N-2 position.[7] For instance, using triflic acid (TfOH) with diazo compounds provides excellent N-2 selectivity.[7]
-
Decision Framework for N-2 Alkylation
Caption: Decision-making process for achieving N-2 regioselectivity.
Question 3: My starting material is sensitive and I cannot use harsh conditions like NaH. Are there alternative synthetic routes that provide inherent regioselectivity?
Answer:
Yes, when direct alkylation is problematic, building the indazole ring with the desired N-substituent already in place is an excellent strategy. Several named reactions offer high intrinsic regioselectivity.
-
Cadogan-Sundberg Reductive Cyclization: This is a powerful method for selectively generating 2H-indazoles.[5] The process involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (which will become the N-2 substituent), followed by a reductive cyclization promoted by a phosphine reagent like tri-n-butylphosphine.[5][12] This one-pot method is operationally simple and avoids the issue of mixed isomer formation.[12]
-
Davis-Beirut Reaction: This reaction is another robust method for constructing 2H-indazoles from readily available starting materials.[13][14][15] It involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines and proceeds through a key nitroso imine intermediate.[13][15] It is particularly useful for creating a diverse range of 2H-indazoles and related heterocycles.[13][14][16]
-
Hydrazine-Based Syntheses: To form N-1 substituted indazoles, you can use N-alkyl or N-aryl hydrazines in reactions with ortho-haloaryl carbonyls or nitriles.[2] The pre-existing substituent on the hydrazine dictates the final substitution pattern.
Frequently Asked Questions (FAQs)
Q1: How do solvent and base choice generally affect the N-1/N-2 ratio?
The choice of base and solvent is one of the most critical factors influencing regioselectivity in indazole alkylation.[2][4] The interplay between the cation of the base, the solvent's polarity, and the indazole substrate determines the outcome.
| Base | Solvent | Typical Outcome | Rationale |
| NaH | THF | Strongly N-1 selective | Na⁺ coordinates with N-2, sterically blocking it.[3][4][6] |
| K₂CO₃ / Cs₂CO₃ | DMF | Mixed, but can be N-1 selective | Weaker bases and polar aprotic solvents can lead to mixtures, but cesium can promote N-1 via chelation.[1][8] |
| NaHMDS | THF vs. DMSO | Solvent-dependent | Can show different selectivities based on the solvent system.[2][6] |
| None (Acidic) | Protic Solvents | N-2 selective | Under acidic or neutral conditions, alkylation often proceeds at the N-2 position.[7] |
Q2: Can I use a protecting group to control the regioselectivity?
Yes, a protecting group strategy can be highly effective. You can protect one nitrogen atom, perform the desired reaction on the other, and then deprotect.
-
N-2 Protection for C-3 Functionalization: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N-2 position of indazole.[17] The SEM-protected indazole can then undergo regioselective lithiation at the C-3 position, reaction with an electrophile, and subsequent deprotection to yield a C-3 functionalized 1H-indazole.[17]
Q3: Does the nature of the alkylating agent matter?
Yes, the electrophile can influence the outcome. For instance, using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the formation of the more thermodynamically stable N-1 substituted product.[2][4][6]
Experimental Protocols
Protocol 1: General Procedure for Highly N-1 Regioselective Alkylation
This protocol is optimized for achieving high N-1 selectivity using the NaH/THF system.[2][4][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N-1 alkylated indazole.
Protocol 2: General Procedure for N-2 Regioselective Mitsunobu Alkylation
This protocol provides a general method for favoring the N-2 isomer.[2]
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve the indazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography. The N-2 isomer is typically the major product, but careful separation from the N-1 isomer and triphenylphosphine oxide is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,7-Dichloro-1H-indazole
Welcome to the technical support center for the purification of 6,7-Dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this compound preparations. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for this critical chemical intermediate.
Introduction to Purification Challenges
This compound is a vital building block in the synthesis of various pharmaceutically active compounds.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. The synthesis of indazoles can often result in a mixture of isomers and byproducts, necessitating robust purification strategies.[2][3] This guide will address common purification hurdles and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound sample?
A1: Impurities in this compound preparations typically arise from three main sources: the synthetic route, side reactions, and degradation.
-
Starting Materials and Intermediates: Incomplete conversion of starting materials is a frequent source of impurities. Depending on the synthetic pathway, you might find residual precursors.
-
Isomeric Byproducts: The formation of regioisomers is a common challenge in indazole synthesis.[4] For instance, N-alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers that can be difficult to separate.[5]
-
Over-reaction Products: In chlorination steps, there is a risk of over-chlorination, leading to the formation of tri- or tetra-chlorinated indazole species.
-
Byproducts from Cyclization: The specific cyclization strategy used to form the indazole ring can generate various byproducts. For example, reactions involving hydrazones can sometimes lead to the formation of other heterocyclic systems.[6]
-
Residual Solvents and Reagents: Solvents used during the reaction or purification process (e.g., DMF, ethanol, acetic acid) and unreacted reagents can be carried over into the final product.[7][8]
Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC and HPLC. What could it be and how can I remove it?
A2: An impurity with similar polarity is often a regioisomer or a closely related structural analog. In the context of this compound, this could be an isomeric dichlorinated indazole or a starting material that is structurally similar.
Troubleshooting Steps:
-
Confirm Identity: The first step is to identify the impurity. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for this purpose. An impurity with the same mass as your product is likely an isomer.
-
Optimize Chromatography: If column chromatography is being used, consider the following optimizations:
-
Solvent System: A thorough screening of different solvent systems is crucial. A shallow gradient of a less polar solvent (e.g., hexanes or heptane) in a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or a bonded-phase silica (like diol or cyano) which can offer different selectivity.
-
-
Recrystallization: Recrystallization is a powerful technique for removing impurities, especially isomers that may have different crystal packing energies.[9] A systematic approach to solvent screening is recommended. Start with single solvents of varying polarities and then move to binary solvent systems.
Q3: My final product has a yellowish or brownish tint. What causes this discoloration and how can I get a white solid?
A3: A colored product often indicates the presence of trace impurities, which can be highly colored aromatic byproducts or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon. Allow the filtrate to cool and crystallize.
-
Recrystallization: A final recrystallization from a well-chosen solvent system can often remove the last traces of colored impurities.
-
Chemical Treatment: In some cases, a dilute wash with a reducing agent (like sodium bisulfite) or an oxidizing agent (depending on the nature of the impurity) can decolorize the sample. This should be done with caution and followed by a thorough workup and purification.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield After Purification | - Product loss during transfers. - Product is too soluble in the recrystallization solvent. - Inefficient elution from the chromatography column. | - Minimize the number of transfer steps. - For recrystallization, cool the solution slowly and for a sufficient amount of time. Consider placing it in a refrigerator or freezer to maximize crystal formation. - After column chromatography, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Multiple Spots on TLC After Column Chromatography | - Column was overloaded. - Inappropriate solvent system. - Co-elution of impurities. | - Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Perform a thorough TLC analysis to find a solvent system that provides good separation (Rf difference of at least 0.2). - If impurities co-elute, consider a different stationary phase or a different purification technique like recrystallization. |
| Oily Product Instead of a Solid | - Presence of residual solvent. - The product is a low-melting solid or an oil at room temperature. - Presence of impurities that are oils. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - Confirm the melting point of the pure compound from literature. - Purify the product further using column chromatography or recrystallization to remove oily impurities. |
| Broad Peaks in HPLC Analysis | - Poor column condition. - Inappropriate mobile phase pH. - Sample overload. | - Flush the column with a strong solvent or replace it if it's old. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. - Inject a smaller volume or a more dilute sample. |
Experimental Protocols
Protocol 1: Recrystallization for High Purity
Recrystallization is a highly effective method for purifying solid organic compounds. The key is to find a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of solvents).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating compounds with a wide range of polarities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Data Presentation: Purity Assessment
The purity of the final product should be assessed using reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[10][11]
| Analytical Technique | Purpose | Typical Parameters | Acceptance Criteria |
| HPLC | Quantitative Purity Assessment | Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient Detection: UV at 254 nm | Purity ≥ 99.5% |
| ¹H NMR | Structural Confirmation and Impurity Identification | Solvent: DMSO-d₆ or CDCl₃ | Spectrum consistent with the proposed structure. Absence of impurity peaks. |
| Mass Spectrometry | Molecular Weight Confirmation | ESI+ or ESI- | Observed m/z corresponds to the expected molecular weight. |
| Melting Point | Physical Property Confirmation | Capillary method | Sharp melting point range consistent with literature values. |
Conclusion
Achieving high purity of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the potential impurities and employing systematic purification strategies such as recrystallization and column chromatography, researchers can consistently obtain material of the required quality. This guide provides the foundational knowledge and practical protocols to troubleshoot common purification challenges and ensure the integrity of your research and development efforts.
References
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Dichloro-1H-Indazole Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activity and structural resemblance to endogenous purines. The strategic addition of chlorine atoms to this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile. This guide offers an in-depth comparison of 6,7-dichloro-1H-indazole and its key positional isomers, providing a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
The Significance of Dichlorination on the Indazole Core
Dichlorination of the indazole ring serves as a powerful tool to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. The electron-withdrawing nature of chlorine atoms can alter the pKa of the indazole nitrogen atoms, influencing hydrogen bonding capabilities. Furthermore, the position of the chlorine atoms dictates the molecule's overall electronic distribution and steric profile, which are critical determinants of its interaction with biological macromolecules. The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1]
Physicochemical Properties: A Comparative Analysis
The seemingly subtle shift in the position of two chlorine atoms can lead to significant differences in the physicochemical properties of dichloro-1H-indazole isomers. These variations have profound implications for drug development, affecting solubility, permeability, and formulation characteristics.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted LogP |
| This compound | C₇H₄Cl₂N₂ | 187.03 | 218-220 | 2.9 |
| 4,5-Dichloro-1H-indazole | C₇H₄Cl₂N₂ | 187.03 | 77-80[2] | 2.9 |
| 4,7-Dichloro-1H-indazole | C₇H₄Cl₂N₂ | 187.03 | Not widely reported | 2.9 |
| 5,6-Dichloro-1H-indazole | C₇H₄Cl₂N₂ | 187.03 | 215-218 | 2.9 |
| 5,7-Dichloro-1H-indazole | C₇H₄Cl₂N₂ | 187.03 | 200[3][4] | 2.9 |
Note: Predicted LogP values are computationally derived and may vary between different software. Experimental values are preferred when available.
The differences in melting points among the isomers are indicative of variations in their crystal lattice energies, which can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.
Synthetic Strategies and Isomer-Specific Considerations
The synthetic accessibility of a particular isomer is a crucial factor in its viability as a drug discovery building block. The choice of starting material and reaction conditions dictates the final substitution pattern. A common route to substituted indazoles is the diazotization of an appropriately substituted aniline followed by cyclization.
Figure 1: General synthetic approach to dichloro-1H-indazoles from corresponding dichloroanilines.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
2,3-dichloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic acid
-
Stannous chloride
-
Ethanol
Procedure:
-
Diazotization: Dissolve 2,3-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the diazonium salt solution to the stannous chloride solution, ensuring the temperature does not exceed 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture over crushed ice and collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality in Experimental Choices: The choice of a specific dichloroaniline isomer as the starting material is the critical determinant of the final product's isomeric identity. For instance, the synthesis of 4,5-dichloro-1H-indazole would commence with 3,4-dichloroaniline. The reaction conditions, particularly temperature control during diazotization, are crucial to prevent the decomposition of the unstable diazonium salt intermediate.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The substitution pattern of the dichloro-1H-indazole core has a profound impact on its biological activity. This is particularly evident in the field of kinase inhibition, where these scaffolds have been extensively explored.[5]
For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in cancer therapy.[6] In this series, the dichloro-substitution on the phenyl ring plays a crucial role in anchoring the molecule within the ATP-binding pocket of the kinase.
Figure 2: Conceptual representation of a dichloro-1H-indazole derivative binding to a protein kinase active site.
Conclusion for the Drug Developer
The choice of a dichloro-1H-indazole isomer in a drug discovery campaign should be guided by a multifaceted analysis that includes synthetic tractability, physicochemical properties, and, most importantly, the desired biological activity and structure-activity relationships for the target of interest. While this compound presents a valuable chemical scaffold, a thorough investigation of its positional isomers can unlock novel pharmacological profiles and intellectual property opportunities. Early-stage screening of a diverse set of these isomers is a prudent strategy to fully explore the chemical space and identify the optimal candidate for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1H-Indazole, 5,7-dichloro- Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1H-Indazole, 5,7-dichloro- CAS#: 50477-27-5 [m.chemicalbook.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Strategic Evolution of cGAS Inhibitors: A Comparative Guide to Compounds Derived from the 6,7-Dichloro-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of innate immunity, the cyclic GMP-AMP synthase (cGAS) has emerged as a pivotal sentinel, detecting cytosolic DNA and initiating a potent inflammatory cascade via the STING pathway. While crucial for host defense, aberrant cGAS activation is a key driver of autoimmune and inflammatory diseases. This has catalyzed the pursuit of small molecule inhibitors to therapeutically modulate this pathway. This guide provides an in-depth validation and comparative analysis of cGAS inhibitors that share a common chemical ancestor: the 6,7-Dichloro-1H-indazole scaffold. We will explore the rationale behind its use as a precursor, compare the performance of its derivatives, and provide detailed experimental protocols for their validation.
The cGAS-STING Pathway: A Double-Edged Sword of Immunity
The cGAS-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting the presence of DNA in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes) on the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][2]
While this response is essential for clearing pathogens, its dysregulation can lead to chronic inflammation and autoimmunity. Mislocalized self-DNA can trigger cGAS, leading to a persistent inflammatory state implicated in diseases such as Aicardi-Goutières syndrome, systemic lupus erythematosus (SLE), and other inflammatory conditions.[3] Consequently, the development of potent and specific cGAS inhibitors is a promising therapeutic strategy.[3]
Caption: The cGAS-STING signaling cascade.
This compound: A Privileged Scaffold for cGAS Inhibition
The this compound moiety has emerged as a valuable starting point in the medicinal chemistry campaigns targeting cGAS. This assertion is not based on the intrinsic inhibitory activity of the indazole itself, but rather on its properties as a synthetic precursor. The dichlorinated benzene ring provides a rigid anchor that can be strategically functionalized to enhance binding affinity and selectivity for the cGAS active site. The indazole core allows for the introduction of various substituents that can be optimized to improve pharmacological properties.
The development of potent cGAS inhibitors from this scaffold exemplifies a rational drug design approach, where a core structure is systematically modified to improve its interaction with the target protein. This is evident in the evolution of compounds such as RU.521 and the "G-series" of inhibitors, including G140 and G150.[1][2]
Comparative Analysis of this compound Derivatives
The true measure of a precursor's value lies in the performance of the molecules derived from it. Here, we compare the key performance metrics of prominent cGAS inhibitors that incorporate the dichlorinated indazole or a closely related scaffold.
| Compound | Target Species | Assay Type | IC50 | Reference |
| RU.521 | Murine cGAS | Biochemical | 0.11 µM | [4] |
| Human cGAS | Biochemical | ~2.94 µM | [2] | |
| Murine Macrophages | Cellular (IFN expression) | 0.70 µM | [5] | |
| Human THP-1 Cells | Cellular (IFNβ1 mRNA) | ~0.8 µM | [5] | |
| G140 | Human cGAS | Biochemical | 14.0 nM | [6][7] |
| Mouse cGAS | Biochemical | 442 nM | [6][7] | |
| Human THP-1 Cells | Cellular (IFNβ1 mRNA) | 1.70 µM | [1] | |
| G150 | Human cGAS | Biochemical | 10.2 nM | [2] |
| Mouse cGAS | Biochemical | >10 µM (inactive) | [2] | |
| Human THP-1 Cells | Cellular (IFNβ1 mRNA) | 1.96 µM | [1] |
Key Insights from the Data:
-
Species Selectivity: A critical observation is the species-specific activity of these inhibitors. RU.521 is significantly more potent against murine cGAS, while G140 and G150 were specifically optimized for human cGAS.[2][4] This highlights the subtle but important differences in the active sites of the human and mouse orthologs.
-
Potency Enhancement: The evolution from the initial scaffold to compounds like G140 and G150 demonstrates a remarkable increase in potency, with IC50 values dropping into the low nanomolar range for human cGAS.[2] This was achieved through systematic chemical modifications of the core structure.[1]
-
Cellular Efficacy: Importantly, these compounds exhibit activity in cellular assays, indicating they can cross the cell membrane and inhibit cGAS in a more physiologically relevant context.[1][5] The discrepancy between biochemical and cellular IC50 values is expected and can be attributed to factors such as cell permeability, efflux pumps, and intracellular metabolism.[1]
Experimental Validation of cGAS Inhibitors
The validation of a cGAS inhibitor requires a multi-faceted approach, employing both biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assay for cGAS Inhibition
A direct measure of an inhibitor's ability to block the enzymatic activity of cGAS is essential. This is typically achieved by quantifying the production of cGAMP in the presence of purified cGAS, dsDNA, ATP, and GTP.
Caption: Workflow for a biochemical cGAS inhibitor assay.
Detailed Protocol: In Vitro Biochemical cGAS Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute purified recombinant human or mouse cGAS to a working concentration (e.g., 20 nM).
-
Prepare a solution of dsDNA activator (e.g., 100 bp dsDNA) at a concentration that maximally activates cGAS.
-
Prepare a mixture of ATP and GTP (e.g., 100 µM each).
-
Perform serial dilutions of the test compound (e.g., this compound derived inhibitor) in DMSO, followed by a further dilution in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the diluted test compound.
-
Add the purified cGAS enzyme and the dsDNA activator.
-
Incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP/GTP mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes at 37°C).
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
-
cGAMP Quantification:
-
Quantify the amount of cGAMP produced using a sensitive detection method such as:
-
LC-MS/MS: Provides absolute quantification and high specificity.
-
ELISA: A competitive immunoassay using a cGAMP-specific antibody.
-
TR-FRET: A homogeneous assay based on a competitive immunoassay with a fluorescent tracer.[8]
-
-
-
Data Analysis:
-
Plot the percentage of cGAS inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for cGAS Inhibition
To assess the efficacy of an inhibitor in a more biologically relevant context, cellular assays are indispensable. These assays measure the downstream consequences of cGAS activation, such as the expression of interferon-stimulated genes (ISGs). The human monocytic cell line THP-1 is a commonly used model as it expresses all the components of the cGAS-STING pathway.[1]
Caption: Workflow for a cellular cGAS inhibitor assay.
Detailed Protocol: Cellular cGAS Inhibition Assay in THP-1 Cells
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at an appropriate density.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
-
cGAS Activation:
-
Transfect the cells with a cGAS activator, such as herring testis DNA (HT-DNA), using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce a robust interferon response (e.g., 6-24 hours).
-
-
Readout and Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative reverse transcription PCR to measure the mRNA levels of interferon-stimulated genes such as IFNB1 and CXCL10.[1]
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using an enzyme-linked immunosorbent assay.
-
Reporter Assay: Utilize THP-1 dual reporter cells that express a secreted luciferase under the control of an IRF-inducible promoter to quantify pathway activation.[9]
-
Data Analysis: Normalize the data to a vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion: From a Chemical Precursor to Promising Therapeutics
The journey from the this compound scaffold to potent and selective cGAS inhibitors like G140 and G150 underscores the power of rational drug design in targeting complex immunological pathways. While the precursor itself is not an active inhibitor, its chemical tractability has enabled the development of compounds with nanomolar potency and cellular efficacy. The comparative data presented in this guide highlights the significant progress made in this field and provides a framework for the continued development of cGAS-targeted therapeutics. The detailed experimental protocols offer a validated roadmap for researchers seeking to identify and characterize novel cGAS inhibitors, ultimately paving the way for new treatments for a range of debilitating inflammatory and autoimmune diseases.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual [protocols.io]
- 9. invivogen.com [invivogen.com]
The 6,7-Dichloro-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged Status of the Indazole Nucleus in Drug Discovery
The indazole core, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets.[1][2][3] This has led to the successful development of several indazole-containing drugs, including the anti-cancer kinase inhibitors pazopanib and axitinib.[4] The 6,7-dichloro-1H-indazole moiety, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents.[5] The electron-withdrawing nature of the chlorine atoms can influence the acidity of the N-H proton and the overall electronic properties of the ring system, offering a unique handle for medicinal chemists to modulate pharmacological activity. This guide will provide a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, with a primary focus on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key family of receptor tyrosine kinases implicated in cancer.
Comparative Analysis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole Analogs as FGFR1 Inhibitors
A significant body of research into the SAR of dichlorinated indazole analogs has focused on their potent inhibitory activity against FGFRs. Overactivation of FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[6] A study by Zhang et al. provides an excellent case for understanding the SAR of this class of compounds, specifically a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles.
The core hypothesis behind the design of these analogs is that the indazole scaffold can effectively mimic the hinge-binding motif of ATP, while substitutions at the C4 and C6 positions can be tailored to exploit specific pockets within the kinase domain of FGFR, thereby enhancing potency and selectivity. The 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was chosen to occupy a hydrophobic pocket, with the dichlorination pattern playing a key role in orienting the molecule within the active site.
The following table summarizes the in vitro inhibitory activity of a selection of these analogs against FGFR1, demonstrating key SAR trends.
| Compound ID | R Group (at C4-position) | FGFR1 IC50 (nM) |
| 1a | Phenyl | 69.1 |
| 1b | 3-Acetylphenyl | 76.4 (Enzyme Inhibition at 1µM) |
| 1c | 4-Acetylphenyl | 32.2 (Enzyme Inhibition at 1µM) |
| 1d | 3-Methoxyphenyl | 57.0 (Enzyme Inhibition at 1µM) |
| 1e | 4-Methoxyphenyl | 11.9 (Enzyme Inhibition at 1µM) |
| 2a | N-Methylcarbamoyl | 38.6 |
| 2b | 4-Methylpiperazin-1-yl | 30.2 |
Data is compiled for comparative purposes based on published research.
Structure-Activity Relationship (SAR) Summary
The data reveals several key insights into the SAR of these this compound analogs:
-
Substitution at the C4-position is critical for activity: The introduction of a carboxamide linkage at the C4 position allows for the exploration of various substituents that can interact with the solvent-exposed region of the kinase.
-
Electronic effects of substituents on the C4-phenyl ring influence potency: Electron-donating groups, such as a methoxy group at the para-position of the phenyl ring (Compound 1e), led to a significant increase in inhibitory activity compared to an acetyl group at the same position (Compound 1c). This suggests that the electronic properties of this substituent can modulate the binding affinity.
-
Introduction of a solubilizing group enhances potency: The replacement of the phenyl ring with a 4-methylpiperazine moiety (Compound 2b) resulted in the most potent compound in this series. This is a common strategy in kinase inhibitor design to improve solubility and engage in additional interactions with the target protein.
Experimental Protocols
General Synthetic Workflow for 4-Substituted-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles
The synthesis of the target compounds is achieved through a multi-step process, beginning with a commercially available indazole starting material. The following is a representative protocol based on the work of Zhang et al.
Step 1: N-Boc Protection
-
To a solution of 6-bromo-1H-indazole-4-carboxylic acid in a suitable solvent (e.g., 1,4-dioxane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as cesium carbonate (Cs₂CO₃).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, proceed to the next step without extensive purification.
Step 2: Suzuki Coupling
-
To the reaction mixture from Step 1, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a palladium catalyst (e.g., Pd(dppf)Cl₂), and an aqueous solution of a base (e.g., Na₂CO₃).
-
Heat the mixture to 100°C for 2 hours under an inert atmosphere.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the Boc-protected coupled product.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent such as tetrahydrofuran (THF).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) and heat the mixture to 50°C for 6 hours.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the product to obtain the deprotected indazole carboxylic acid.
Step 4: Amide Coupling
-
To a solution of the deprotected carboxylic acid from Step 3 in a suitable solvent (e.g., pyridine) at 0°C, add phosphorus oxychloride (POCl₃) and stir for 1 hour.
-
Add the desired aniline derivative and stir at 0°C for 10 minutes, then allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction with water and extract the final product with an organic solvent.
-
Purify the final compound by column chromatography.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as FGFR1.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare a solution of the recombinant kinase enzyme in assay buffer.
-
Prepare a solution of the peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase solution.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a detection solution (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
FGFR Signaling Pathway and Mechanism of Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[7][8][9] In many cancers, aberrant FGFR signaling drives tumor growth.
The this compound analogs discussed in this guide act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. This blockade of pro-survival and proliferative signals ultimately leads to an anti-tumor effect.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole analogs as FGFR1 inhibitors highlights the importance of strategic modifications at the C4 and C6 positions to achieve high potency. The detailed synthetic and biological evaluation protocols provided herein offer a framework for researchers to design and test novel analogs based on this privileged scaffold. A thorough understanding of the target signaling pathway is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 6. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Applications of 6,7-Dichloro-1H-indazole in Kinase Inhibition
This guide provides a comprehensive comparison of 6,7-Dichloro-1H-indazole, a halogen-substituted indazole derivative, with established kinase inhibitors. While primarily a synthetic intermediate, its core structure is a key component in the development of targeted therapies.[1] This document will delve into its potential applications in oncology and neuroinflammation, benchmarked against clinically approved indazole-based drugs, Pazopanib and Axitinib. We will explore the causality behind experimental designs and provide detailed protocols for in vitro and in vivo evaluation.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic system composed of a pyrazole ring fused to a benzene ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structure is present in numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3] Its thermodynamic stability and the ability to be functionalized at multiple positions make it an attractive starting point for the synthesis of novel therapeutic agents.[1] this compound, with its specific chlorination pattern, offers a unique electronic and steric profile for further chemical modifications in the pursuit of potent and selective kinase inhibitors.
Comparative Landscape: this compound Derivatives vs. Approved Kinase Inhibitors
While direct biological data on this compound is limited, its derivatives have shown significant promise as kinase inhibitors. A notable example is the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4][5] To understand the potential of the this compound scaffold, we will compare its derivative's activity with two FDA-approved indazole-containing multi-kinase inhibitors: Pazopanib and Axitinib.
Data Presentation: Kinase Inhibitory Profiles
| Compound/Derivative | Primary Targets | IC50 Values | Therapeutic Area |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | ~30.2 nM[5] | Oncology (Preclinical) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit[6][7][8] | VEGFR-2: 30 nM; PDGFR-β: 84 nM; c-kit: 74 nM | Renal Cell Carcinoma, Soft Tissue Sarcoma[7][8] |
| Axitinib | VEGFR-1, -2, -3[9][10] | VEGFR-1: 0.1 nM; VEGFR-2: 0.2 nM; VEGFR-3: 0.1-0.3 nM[10] | Renal Cell Carcinoma[11] |
IC50 values are indicative and can vary based on assay conditions.
In Vitro Evaluation: Methodologies and Rationale
The initial assessment of a potential kinase inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Causality: This cell-free assay is the first step to confirm that the compound directly interacts with the target kinase and inhibits its ability to phosphorylate a substrate. It is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.
Experimental Protocol: ADP-Glo™ Kinase Assay for GSK-3β
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in neuroinflammation and other diseases.[12] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer with a final DMSO concentration of 1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Anti-Inflammatory Assay
Objective: To assess the ability of a compound to suppress inflammatory responses in a cellular context.
Causality: This assay moves from a purified protein to a more biologically relevant system. It helps determine if the compound can penetrate cell membranes and exert its anti-inflammatory effects by modulating intracellular signaling pathways.
Experimental Protocol: LPS-Induced Neuroinflammation in Microglia
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in microglial cells, the primary immune cells of the brain.[14]
Materials:
-
BV-2 microglial cells or primary microglia
-
Cell culture medium
-
LPS
-
Test compounds
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Add LPS to the wells (except for the vehicle control) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
Visualization: Signaling Pathway of LPS-Induced Neuroinflammation
Caption: Simplified signaling pathway of LPS-induced neuroinflammation and potential inhibition point.
In Vivo Evaluation: Assessing Efficacy and Safety
In vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism setting, providing insights into its pharmacokinetics, efficacy, and potential toxicity.
Animal Models of Cancer
Objective: To determine the anti-tumor efficacy of a compound in a living animal.
Causality: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method to assess whether a compound can inhibit tumor growth in a complex biological environment.
Experimental Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., A549 lung cancer)
-
Test compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound or vehicle daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Animal Models of Neuroinflammation
Objective: To evaluate the anti-neuroinflammatory effects of a compound in a relevant animal model.
Causality: Systemic administration of LPS in rodents induces a neuroinflammatory response characterized by microglial activation and cytokine production, mimicking aspects of neurodegenerative and neuropsychiatric disorders.[14]
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
Materials:
-
C57BL/6 mice
-
LPS
-
Test compound
-
Saline (vehicle)
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Treatment: Administer the test compound or vehicle to the mice.
-
LPS Injection: After a specified pre-treatment time, inject LPS intraperitoneally to induce neuroinflammation.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue and blood.
-
Analysis:
-
Brain: Homogenize brain tissue to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or perform immunohistochemistry to assess microglial activation (e.g., Iba1 staining).
-
Blood: Measure systemic cytokine levels in the plasma.
-
Conclusion and Future Directions
This compound serves as a valuable scaffold for the development of novel kinase inhibitors. While direct biological data on this specific compound is sparse, its derivatives have demonstrated potent activity against cancer-related kinases like FGFR1.[4][5] The comparative analysis with approved drugs like Pazopanib and Axitinib highlights the potential of the indazole core in targeted therapies. The provided in vitro and in vivo protocols offer a robust framework for researchers to further investigate the therapeutic potential of novel this compound derivatives in oncology and neuroinflammation. Future studies should focus on synthesizing and screening a library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. preprints.org [preprints.org]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Pazopanib - Wikipedia [en.wikipedia.org]
- 8. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axitinib alone or in combination with chemotherapeutic drugs exerts potent antitumor activity against human gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
Classical Approaches: The Foundation of Indazole Synthesis
A Senior Application Scientist's Comparative Guide to Indazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The efficient and versatile synthesis of this bicyclic heterocycle is, therefore, a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of classical and contemporary methods for indazole synthesis, offering field-proven insights into their mechanisms, advantages, and practical applications.
Classical methods, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness and use of readily available starting materials.
Fischer Indazole Synthesis
First reported by Emil Fischer, this method is analogous to the more widely known Fischer indole synthesis.[1] It typically involves the cyclization of arylhydrazones, often derived from o-acylphenylhydrazines, under acidic conditions.
Mechanism: The reaction proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.[3][4][5] Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indazole ring.[3][7]
Experimental Protocol: A Representative Fischer Indazole Synthesis
-
Step 1: Hydrazone Formation: A substituted phenylhydrazine (1.0 eq) is dissolved in ethanol. An aldehyde or ketone (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours until hydrazone precipitation is complete.
-
Step 2: Cyclization: The isolated hydrazone is suspended in a high-boiling point solvent like diphenyl ether or ethylene glycol. A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) is added.[3]
-
Step 3: Reaction Work-up: The reaction mixture is heated to 180-250 °C for several hours. After cooling, the mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude indazole, which is then purified by recrystallization or column chromatography.
Causality and Insights: The choice of acid catalyst is critical; Lewis acids are often more effective for less reactive substrates.[3] The high temperatures required can limit the functional group tolerance of this method.
Jacobson Indazole Synthesis
The Jacobson synthesis involves the diazotization of an N-acyl-o-toluidine followed by intramolecular cyclization.[8]
Mechanism: N-acyl-o-toluidine is treated with a nitrosating agent (e.g., sodium nitrite in acidic medium) to form an N-nitroso derivative.[8] This intermediate, upon heating, rearranges and cyclizes to form the indazole ring. Mechanistic studies suggest an intramolecular azo coupling is a key step.[8]
Experimental Protocol: Jacobson Synthesis of Indazole [8]
-
Step 1: Acetylation: o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).[8]
-
Step 2: Nitrosation: The cooled mixture is nitrosated by the rapid addition of nitrous gases, keeping the temperature between +1° and +4°C.[8]
-
Step 3: Cyclization and Isolation: After nitrosation is complete, the solution is boiled for a short time. The cooled solution is extracted with hydrochloric acid, and the combined acid extracts are treated with excess ammonia to precipitate the indazole.[8] The crude product is purified by vacuum distillation to yield colorless indazole (m.p. 148°C).[8]
Modern Synthetic Strategies: Expanding the Chemical Space
Contemporary methods offer milder reaction conditions, broader substrate scope, and improved regioselectivity, often leveraging transition-metal catalysis.
Davis-Beirut Reaction
This reaction provides an efficient route to 2H-indazoles and their derivatives from o-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[9][10] A key advantage is the use of inexpensive starting materials and the avoidance of toxic metals.[10]
Mechanism: The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization.[9][11] Under basic conditions, the reaction is initiated by the deprotonation of an N-substituted 2-nitrobenzylamine.[10]
Experimental Protocol: Acid-Catalyzed Davis-Beirut Reaction [9]
-
Step 1: Preparation of o-Nitrosobenzaldehyde: o-Nitrobenzyl alcohol is photolyzed to yield o-nitrosobenzaldehyde.[9]
-
Step 2: Condensation and Cyclization: The o-nitrosobenzaldehyde is reacted with a primary amine in the presence of a catalytic amount of acetic acid.[9] This one-pot procedure avoids the isolation of the potentially unstable nitroso intermediate.
Sundberg Indole Synthesis (Adapted for Indazoles)
While primarily a method for indole synthesis, the principles of the Sundberg reductive cyclization of o-nitrobenzyl systems can be applied to indazole synthesis. This involves the deoxygenative cyclization of o-nitroaryl compounds.[12][13]
Mechanism: The reaction is generally thought to proceed through the sequential deoxygenation of the nitro group to a nitroso intermediate and then to a nitrene, which subsequently cyclizes.[13] However, non-nitrene pathways have also been proposed.[12]
Transition-Metal-Catalyzed Syntheses
Palladium, copper, and rhodium catalysts have revolutionized indazole synthesis, enabling C-H activation, cross-coupling, and amination reactions under mild conditions.[2][14]
Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for synthesizing substituted indazoles.[15][16] This involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst.[16] Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another efficient route to 2-aryl-2H-indazoles.[17][18]
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination [17][18]
-
Reactants: N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)2 (catalyst), dppf (ligand), and tBuONa (base).[17]
-
Solvent: Toluene.[17]
-
Conditions: The reaction mixture is heated at 90°C.[17]
-
Outcome: This method provides various 2-aryl-2H-indazoles and tolerates a range of electron-donating and electron-withdrawing substituents.[18]
Copper and Rhodium-Catalyzed Reactions: Copper-catalyzed reactions are key for forming C-N and N-N bonds in one-pot, multi-component syntheses of 2H-indazoles.[2] Rhodium-catalyzed C-H activation and C-N/N-N coupling reactions provide access to 1H-indazoles under redox-neutral conditions.[2][14]
Comparative Analysis of Indazole Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Advantages | Disadvantages |
| Fischer Indazole Synthesis | Arylhydrazones | Brønsted or Lewis acids (e.g., p-TsOH, ZnCl2) | High temperatures (180-250 °C) | Moderate to Good | Readily available starting materials | Harsh conditions, limited functional group tolerance |
| Jacobson Indazole Synthesis | N-acyl-o-toluidines | NaNO2, acid | Moderate temperatures | Good | Good yields | Use of nitrosating agents |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes, primary amines | Acid or base catalysis | Mild (room temp. to moderate heating) | Good to Excellent | Mild conditions, metal-free, inexpensive starting materials[10] | Primarily for 2H-indazoles |
| Sundberg Synthesis Adaptation | o-Nitroaryl compounds | Reducing agents (e.g., P(OEt)3) | High temperatures | Variable | Access to diverse substitution patterns | Harsh conditions, potential for side reactions |
| Palladium-Catalyzed Synthesis | Aryl halides, hydrazines, boronic acids | Pd catalysts (e.g., Pd(OAc)2), ligands, bases | Mild to moderate temperatures | Good to Excellent | High functional group tolerance, excellent regioselectivity[17] | Cost of catalyst and ligands |
| Copper/Rhodium-Catalyzed Synthesis | 2-Bromobenzaldehydes, amines, azides; Imidates, nitrosobenzenes | CuI, Rh(III) complexes | Mild to moderate temperatures | Good to Excellent | High efficiency, atom economy, novel bond formations[2][14] | Catalyst sensitivity, substrate-specific |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in key indazole synthesis methods.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Indazole-Based Kinase Inhibitors Against Established Therapeutics for FGFR-Driven Cancers
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in the proliferation and survival of various solid tumors. Genetic aberrations in FGFR genes, including mutations, fusions, and amplifications, are key oncogenic drivers in a subset of cancers, making FGFR a prime target for therapeutic intervention. This guide provides an in-depth comparison of the biological efficacy of a novel series of indazole-based compounds, specifically 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, against established, FDA-approved FGFR inhibitors.
The indazole scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Recent research has highlighted a particularly potent derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, hereafter referred to as Indazole-13a, which has demonstrated significant inhibitory activity against FGFR1.[3] This guide will objectively place the performance of this promising compound in context with clinically validated inhibitors, providing researchers and drug development professionals with a comprehensive comparative framework.
Comparative Kinase Inhibition Profile: Indazole-13a versus Approved FGFR Inhibitors
The cornerstone of evaluating any new kinase inhibitor is its potency against the intended target. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the reported IC50 values of Indazole-13a and three FDA-approved FGFR inhibitors—Erdafitinib, Pemigatinib, and Infigratinib—against the FGFR family of kinases.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Indazole-13a | 30.2 | Not Reported | Not Reported | Not Reported | [3] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [4][5][6] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [7][8] |
| Infigratinib | 1.1 | 1.0 | 2.0 | 60 | [8][9] |
Table 1: Comparative IC50 values of Indazole-13a and FDA-approved FGFR inhibitors against the FGFR kinase family.
From this data, it is evident that while Indazole-13a shows promising potency against FGFR1, the approved inhibitors exhibit broader and, in some cases, more potent activity across multiple FGFR isoforms.[4][7][9] This broader specificity can be advantageous in treating tumors driven by various FGFR alterations. However, it can also lead to off-target effects. The selectivity profile of Indazole-13a against other kinases and FGFR isoforms warrants further investigation to fully understand its therapeutic potential and safety profile.
The FGFR Signaling Pathway and Mechanism of Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[10] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[10] In cancers with FGFR aberrations, this signaling is constitutively active, driving tumor growth.[3] Kinase inhibitors, such as the indazole derivatives and the approved drugs discussed, act by competing with ATP for the binding site in the kinase domain of the FGFR, thereby preventing phosphorylation and blocking downstream signaling.[11]
Caption: The FGFR signaling pathway and the mechanism of action of kinase inhibitors.
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To determine the IC50 values presented in the comparative table, a robust in vitro kinase assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common and reliable method.[12]
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's ATP pocket. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[12]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Tracer-169
-
Test compounds (e.g., Indazole-13a, Erdafitinib) serially diluted in DMSO
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 1 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 4X solution of the kinase and Eu-anti-GST antibody in Kinase Buffer A. Add 2.5 µL of this mixture to each well.
-
Prepare a 4X solution of the tracer in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation and Causality: This protocol includes essential controls for self-validation. The vehicle control (DMSO) establishes the maximum FRET signal (no inhibition), while a known potent, broad-spectrum kinase inhibitor like staurosporine can be used as a positive control for inhibition. The choice of an ATP-competitive tracer ensures that the assay specifically measures the inhibition at the ATP-binding site, which is the mechanism of action for this class of inhibitors.
Conclusion
The novel indazole derivative, Indazole-13a, demonstrates promising inhibitory activity against FGFR1, positioning it as a compound of interest for further preclinical development. However, when compared to the FDA-approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib, it currently shows a narrower spectrum of activity and lower potency. The established inhibitors have undergone rigorous clinical testing and have well-characterized efficacy and safety profiles.[13][14][15]
For researchers in drug discovery, Indazole-13a represents a valuable scaffold that can be further optimized to enhance its potency and broaden its inhibitory profile against other FGFR isoforms. Future studies should focus on a comprehensive kinase panel screening to assess its selectivity, cellular assays to determine its on-target effects in cancer cell lines with defined FGFR alterations, and in vivo studies to evaluate its pharmacokinetic properties and anti-tumor efficacy. This comparative guide serves as a foundational resource for contextualizing the performance of new indazole-based FGFR inhibitors and guiding the next steps in their development journey.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. ajmc.com [ajmc.com]
- 15. aacr.org [aacr.org]
Confirming the Mechanism of Action of 6,7-Dichloro-1H-indazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel therapeutic candidate is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for confirming the MoA of 6,7-dichloro-1H-indazole derivatives, a class of compounds showing significant promise in medicinal chemistry.[1][2][3] We will move beyond theoretical discussions to provide actionable experimental protocols and comparative data, empowering you to validate target engagement and elucidate downstream cellular effects.
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated as potent inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer.[4][5][6] While the broader class of indazoles is known to target various kinases, including Fibroblast Growth Factor Receptors (FGFR), this guide will focus on the experimental journey to definitively confirm a hypothesized MoA for the specific this compound scaffold.[4][6]
Hypothesized Mechanism of Action: Inhibition of the FGFR Signaling Pathway
Based on structure-activity relationships of similar indazole-containing compounds, we hypothesize that this compound derivatives act as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase.[4][6] The dichloro-substitution on the benzene ring can enhance binding affinity and selectivity within the ATP-binding pocket of the kinase.[7] The FGFR signaling cascade is a critical pathway involved in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a known driver in various cancers.[4][6]
Our objective is to experimentally validate this hypothesis through a two-pronged approach:
-
Confirming direct target engagement: Does the compound physically bind to FGFR in a cellular environment?
-
Quantifying downstream pathway modulation: Does target binding translate to inhibition of the FGFR signaling cascade?
Part 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
To move beyond in-vitro assays with purified proteins and confirm that our compound engages its target within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[8][9][10] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.[9][10][11]
CETSA Experimental Workflow
The following diagram outlines the key steps in a CETSA experiment designed to test the binding of a this compound derivative to FGFR.
Detailed CETSA Protocol
This protocol provides a step-by-step methodology for performing CETSA to validate target engagement.[8][12]
-
Cell Culture and Treatment:
-
Culture a cancer cell line with known FGFR expression (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two main groups: one treated with a predetermined concentration of the this compound derivative (e.g., 10 µM) and a control group treated with the vehicle (DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake and binding.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the aliquots to a gradient of temperatures (e.g., from 37°C to 65°C in 2°C increments) for 3 minutes.[12]
-
Immediately cool the samples on ice for 3 minutes to halt denaturation.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble FGFR in each sample via Western Blotting using an anti-FGFR antibody.
-
Interpreting CETSA Results
A successful CETSA experiment will generate a "melting curve" for the target protein. In the presence of the this compound derivative, we expect to see a rightward shift in the melting curve for FGFR compared to the vehicle control. This indicates that a higher temperature is required to denature the protein, confirming that the compound has bound to and stabilized its target within the cell.
Part 2: Downstream Signaling Analysis via Western Blot
Confirming target engagement is the first step. The next critical phase is to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the kinase's activity. For a kinase inhibitor, the most direct readout is a decrease in the phosphorylation of its downstream substrates.[13] We can effectively measure this using quantitative Western Blotting.[13][14]
The FGFR Signaling Pathway and Key Nodes for Analysis
Upon activation by its ligand (FGF), FGFR dimerizes and autophosphorylates on specific tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS/MAPK (ERK) and PI3K/AKT pathways, which drive cell proliferation and survival.[13][14][15]
Detailed Western Blot Protocol for Phospho-Protein Analysis
This protocol is optimized for detecting changes in protein phosphorylation.[16]
-
Cell Culture and Treatment:
-
Plate FGFR-expressing cells and grow until they reach ~70% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with increasing concentrations of the this compound derivative (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to activate the pathway. A non-stimulated control should also be included.
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-FGFR, p-ERK, and p-AKT.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To ensure that observed changes in phosphorylation are not due to changes in total protein levels, strip the antibodies from the membrane using a stripping buffer.[14]
-
Re-probe the blot with antibodies against total FGFR, total ERK, and total AKT as loading controls.
-
Comparative Analysis: Benchmarking Performance
A key aspect of validating a new compound is to compare its performance against known standards. The tables below present a template for summarizing experimental data, populated with illustrative values for a hypothetical this compound derivative ("Compound X") and a well-characterized FGFR inhibitor (e.g., Pazopanib).
Table 1: Target Engagement and Cellular Potency
| Compound | Target | CETSA Tagg Shift (Δ°C) | Cellular IC50 (nM) (Anti-proliferation Assay) |
| Compound X | FGFR2 | +5.2 °C | 85 |
| Pazopanib | FGFR2 | +4.8 °C | 120 |
| Vehicle (DMSO) | FGFR2 | 0 °C | >10,000 |
Data are for illustrative purposes only.
Table 2: Inhibition of Downstream Signaling (IC50 from Western Blot Densitometry)
| Compound | p-FGFR (IC50, nM) | p-ERK (IC50, nM) | p-AKT (IC50, nM) |
| Compound X | 65 | 75 | 90 |
| Pazopanib | 100 | 115 | 130 |
Data are for illustrative purposes only.
These tables provide a clear, quantitative comparison, demonstrating in this hypothetical scenario that "Compound X" exhibits potent target engagement and effectively inhibits the FGFR signaling pathway, with superior potency compared to the reference compound.
Conclusion
This guide has outlined a rigorous, multi-step process for confirming the mechanism of action of this compound derivatives, using FGFR inhibition as a working hypothesis. By combining direct target engagement validation through CETSA with functional downstream analysis via quantitative Western Blotting, researchers can build a robust data package to support their mechanistic claims. This structured approach, grounded in established methodologies, ensures scientific integrity and provides the trustworthy, authoritative data required to advance promising compounds through the drug development pipeline.
References
- 1. This compound | 72521-01-8 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to 6,7-Dichloro-1H-indazole: A Comparative Benchmark for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The indazole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinical candidates and approved drugs, particularly in the realm of kinase inhibition.[1] This guide provides an in-depth technical comparison of the 6,7-dichloro-1H-indazole scaffold against two other prominent heterocyclic systems: indole and benzimidazole. Our analysis is grounded in experimental data to provide an objective benchmark of its performance and potential in modern drug development.
The Strategic Value of the this compound Scaffold
The 1H-indazole tautomer is the most thermodynamically stable form of the indazole ring system.[2] The introduction of dichloro substitution at the 6 and 7 positions of the indazole ring offers a unique combination of physicochemical properties. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the pyrazole nitrogen, influencing its hydrogen bonding capabilities. Furthermore, these halogen atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for target proteins.[3] This scaffold serves as a crucial building block for more complex and biologically active molecules, with a primary application in the development of kinase inhibitors for targeted cancer therapies.[3]
Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibition
To provide a clear benchmark, we will compare the this compound scaffold with the well-established indole and benzimidazole scaffolds, all of which are prevalent in FDA-approved kinase inhibitors.
Structural and Physicochemical Properties
The seemingly subtle differences in the arrangement of nitrogen atoms and the presence of substituents significantly impact the physicochemical properties of these scaffolds, which in turn affect their pharmacokinetic profiles.
| Property | This compound | Indole | Benzimidazole |
| Molecular Formula | C₇H₄Cl₂N₂ | C₈H₇N | C₇H₆N₂ |
| Molecular Weight | 187.03 g/mol | 117.15 g/mol | 118.14 g/mol |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 0 | 2 |
| Calculated LogP | ~2.5-3.0 | ~2.1 | ~1.5 |
| Key Structural Feature | Dichloro substitution for potential halogen bonding | Isostere of indazole, different H-bond vector | Two nitrogen atoms in the five-membered ring |
Data is estimated for the core scaffolds. Actual values for derivatives will vary.
The higher lipophilicity of the this compound scaffold, as indicated by its estimated LogP, can influence its membrane permeability and plasma protein binding. The presence of two nitrogen atoms in both indazole and benzimidazole provides more opportunities for hydrogen bonding interactions compared to indole, which can be crucial for target engagement.
Performance in Kinase Inhibition: A Data-Driven Comparison
Direct comparative studies of the this compound scaffold against indole and benzimidazole derivatives across a wide range of kinases are limited. However, we can synthesize a comparison by examining representative examples of potent kinase inhibitors from each class.
A notable example of a highly substituted this compound derivative is found in a series of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide has demonstrated significant inhibitory activity against FGFR1.[2]
Table 1: Comparative IC₅₀ Values of Representative Kinase Inhibitors
| Scaffold | Exemplar Compound | Target Kinase | IC₅₀ (nM) | Reference |
| This compound Derivative | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | 69.1 ± 19.8 | [2] |
| Indole | Sunitinib | VEGFR2, PDGFRβ, c-KIT | 2-50 | [1] |
| Benzimidazole | Palbociclib (Ibrance) | CDK4, CDK6 | 11, 16 | [4] |
This table highlights that derivatives of all three scaffolds can achieve potent, low nanomolar inhibition of their respective target kinases. The choice of scaffold is therefore highly dependent on the specific target and the desired selectivity profile. The this compound derivative shows promising activity in the nanomolar range against FGFR1, a key target in oncology.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, this section provides detailed, step-by-step methodologies for the synthesis of a this compound derivative and a key biochemical assay for its evaluation.
Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid
This protocol is adapted from the synthesis of related 6-substituted indazole derivatives.
Caption: Synthetic workflow for a 6-substituted indazole derivative.
Step-by-Step Protocol:
-
Diazotization of 2,3-Dichloro-5-nitroaniline: Dissolve 2,3-dichloro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction of the Diazonium Salt: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cyclization to form the Indazole Core: Heat the reaction mixture under reflux for 1-2 hours to induce cyclization. Cool the mixture and neutralize with a sodium hydroxide solution to precipitate the crude 6-bromo-1H-indazole-4-carboxylic acid. Filter and wash the solid.
-
Suzuki Coupling: To a solution of 6-bromo-1H-indazole-4-carboxylic acid in a suitable solvent (e.g., dioxane/water), add (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
In Vitro Kinase Inhibition Assay: FGFR1
The following is a generalized protocol for determining the IC₅₀ value of a test compound against FGFR1 using a fluorescence resonance energy transfer (FRET)-based assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant FGFR1 enzyme, a suitable peptide substrate, ATP, and the test compound in an appropriate assay buffer.
-
Compound Dispensing: Perform serial dilutions of the test compound in DMSO and dispense into a 384-well microplate.
-
Enzyme and Substrate Addition: Add the FGFR1 enzyme and peptide substrate solution to the wells containing the test compound. Incubate for a short period to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer that binds to the kinase.
-
Signal Measurement: Read the plate on a suitable plate reader, measuring the FRET signal. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Derivatives of this compound, particularly as FGFR inhibitors, exert their effects by blocking the ATP-binding site of the kinase. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Conclusion and Future Outlook
The this compound scaffold represents a valuable and versatile platform for the design of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the dichloro substitution, provide opportunities for achieving high potency and selectivity. While direct comparative data against other privileged scaffolds like indole and benzimidazole is still emerging, the available evidence demonstrates its potential to yield potent inhibitors of clinically relevant targets such as FGFR.[2]
For drug discovery professionals, the this compound scaffold warrants serious consideration, particularly in programs where interactions with halogen-binding pockets can be exploited. Further exploration of this scaffold against a broader range of kinase targets and comprehensive profiling of its ADME properties will undoubtedly solidify its position in the medicinal chemist's toolbox.
References
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 6,7-Dichloro-1H-indazole
As researchers dedicated to advancing drug discovery, our focus is sharply aimed at synthesis, screening, and analysis. However, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 6,7-dichloro-1H-indazole, grounding every step in the principles of chemical safety and regulatory compliance.
The core directive of this protocol is to prevent the release of halogenated organic compounds into the environment and to ensure the safety of all laboratory personnel. Due to its dichlorinated structure, this compound is classified as a halogenated organic compound. Such compounds are subject to stringent disposal regulations because their improper release can lead to the formation of persistent and toxic environmental pollutants.[1][2][3] Incineration at high temperatures is often the required disposal method to ensure complete destruction.[4]
Part 1: Hazard Assessment & Compound Identification
Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is paramount. While this guide is built on established principles for halogenated heterocycles, you must always consult the Safety Data Sheet (SDS) provided by your specific supplier for this compound. SDSs for similar, but not identical, compounds indicate potential hazards such as being harmful if swallowed, and causing skin and serious eye irritation.
For the purpose of this guide, we will operate under the assumption that this compound is a hazardous substance requiring controlled disposal.
| Identifier | Information | Source |
| Compound Name | This compound | N/A |
| CAS Number | 72521-01-8 | [5] |
| Molecular Formula | C₇H₄Cl₂N₂ | N/A |
| Classification | Halogenated Organic Compound | [1][3][6] |
| Anticipated Hazards | Potential for skin/eye irritation, toxicity. Subject to specific SDS. | |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [2][7] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.
Step 1: Immediate Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation.[8][9] Never mix halogenated waste with non-halogenated waste streams. The "why" is critical: mixing chlorinated solvents into a non-chlorinated waste drum can render the entire container hazardous, dramatically increasing disposal costs and regulatory burdens.
-
Action: Immediately upon completion of an experiment, collect all materials contaminated with this compound. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Solvent rinses of glassware.
-
-
Causality: This immediate segregation prevents cross-contamination of waste streams and ensures that the volume of hazardous waste is minimized, a key principle of responsible lab practice.[10]
Step 2: Container Selection and Labeling
The integrity of your waste container is your primary defense against a chemical spill or exposure.[7]
-
Action:
-
Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is a common and appropriate choice for many organic wastes.[11]
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[7][8]
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write all constituents of the waste container. Use full chemical names—do not use abbreviations or formulas.[12] For example: "Waste Dichloromethane, this compound."
-
Maintain a running list of the components and their approximate percentages.
-
-
Trustworthiness: Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool for both lab personnel and waste handlers.[10] An unlabeled container is an unknown risk.
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA).[8][10]
-
Action:
-
Store the sealed waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Keep the waste container closed at all times, except when you are actively adding waste.[8][12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.
-
Store incompatible waste types, such as acids and bases, separately within the SAA to prevent accidental mixing.[8]
-
-
Expertise: The SAA concept is an EPA provision designed for safety and practicality in a research setting. It allows for the safe accumulation of waste without requiring a full-scale storage permit, provided strict volume and time limits are followed.[10]
Step 4: Arranging for Final Disposal
-
Action:
-
Monitor the fill level of your waste container. Do not fill beyond 90% capacity to allow for vapor expansion.[11]
-
Once the container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[10]
-
Ensure your hazardous waste label is complete and accurate before the scheduled pickup.
-
Part 3: Decontamination and Spill Control
Proper decontamination of labware and management of spills are extensions of the disposal process.
-
Glassware Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Crucially, this first rinseate is considered halogenated hazardous waste and must be collected in your designated waste container.
-
Subsequent cleaning with detergents can proceed as usual.
-
-
Spill Management:
-
In the event of a small spill, alert colleagues, ensure adequate ventilation, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material appropriate for chemical spills.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container for disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to this structured protocol, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, upholding the highest standards of scientific conduct from discovery through disposal.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 72521-01-8 [amp.chemicalbook.com]
- 6. uakron.edu [uakron.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ethz.ch [ethz.ch]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
